3-Ethylpyrrolidine-1-carbothioamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-ethylpyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNRCTFJCXNKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-Ethylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fundamental properties of 3-Ethylpyrrolidine-1-carbothioamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its characteristics. It is intended to serve as a foundational resource for researchers initiating studies on this molecule, covering its synthesis, physicochemical properties, structural features, and potential biological relevance.
Chemical Identity and Predicted Physicochemical Properties
This compound is a derivative of pyrrolidine, a five-membered saturated nitrogen heterocycle. The structure incorporates an ethyl group at the 3-position of the pyrrolidine ring and a carbothioamide (thiourea) functional group attached to the ring's nitrogen atom. The presence of the carbothioamide moiety significantly influences the molecule's electronic properties and potential as a hydrogen bond donor and acceptor.
The basicity of the molecule is primarily attributed to the pyrrolidine nitrogen. However, the electron-withdrawing nature of the adjacent thiocarbonyl group (C=S) is expected to decrease its pKa relative to the unsubstituted 3-ethylpyrrolidine precursor.
Table 1: Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂S | Calculated |
| Molecular Weight | 158.27 g/mol | Calculated |
| LogP (Octanol/Water) | 1.45 | Predicted |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Pyrrolidine N, C=S) | Calculated |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| pKa (Conjugate Acid) | ~8-9 | Estimated by Analogy |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO. | Predicted |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via a two-step process: first, the synthesis of the 3-ethylpyrrolidine precursor, followed by the formation of the carbothioamide group. Pyrrolidine derivatives are common structural motifs in many biologically active compounds and natural products.[1][2]
Step 1: Synthesis of 3-Ethylpyrrolidine (Precursor)
Multiple synthetic routes to substituted pyrrolidines exist, often starting from readily available precursors like proline or through cyclization reactions.[1][3] A common method involves the reduction of a suitable precursor such as 3-ethyl-1H-pyrrole-2,5-dione.
Step 2: Synthesis of this compound
The most direct method for converting a secondary amine to an N,N-disubstituted thiourea is through its reaction with an isothiocyanate.[4] In this case, reacting 3-ethylpyrrolidine with a simple isothiocyanate, such as trimethylsilyl isothiocyanate, followed by hydrolysis, or by reacting it with thiophosgene and then an amine, would yield the desired product. An even more straightforward approach involves the reaction with thiocyanic acid or one of its salts.
A plausible and well-documented method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an amine. However, for a simple N-unsubstituted carbothioamide, a direct reaction with a thiocarbamoylating agent is more efficient.
Experimental Protocol:
-
Reaction: To a stirred solution of 3-ethylpyrrolidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add ammonium thiocyanate (1.1 eq).
-
Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of amines with isothiocyanates is generally efficient.[4][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Proposed synthetic pathway for this compound.
Structural Analysis and Spectroscopic Data (Predicted)
The structural properties are predicted based on crystal structure data from analogous compounds like N-phenylpyrrolidine-1-carbothioamide and N-methylpyrrolidine-1-carbothioamide.[5][6][7] The pyrrolidine ring is expected to adopt a twisted or envelope conformation.[8] The carbothioamide group will be largely planar due to the partial double bond character of the C-N bonds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - N-H proton: Broad singlet (~7.0-8.0 ppm). - Pyrrolidine ring protons: Complex multiplets (~1.5-4.0 ppm). - Ethyl group protons: Triplet (~0.9 ppm, CH₃) and quartet (~1.4 ppm, CH₂). |
| ¹³C NMR | - C=S carbon: Signal at ~180-190 ppm. - Pyrrolidine ring carbons: Signals in the range of ~25-60 ppm. - Ethyl group carbons: Signals at ~12 ppm (CH₃) and ~28 ppm (CH₂). |
| IR Spectroscopy | - N-H stretch: ~3100-3300 cm⁻¹ (broad). - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=S stretch (Thioamide I band): ~1500-1570 cm⁻¹. - C-N stretch (Thioamide II band): ~1250-1350 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 158. - Key Fragments: Loss of the ethyl group (m/z = 129), fragmentation of the pyrrolidine ring. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of such molecules.[9] The predicted chemical shifts are based on standard values and data from similar pyrrolidine-containing structures.[10][11][12] Infrared spectroscopy can confirm the presence of key functional groups.[13][14]
Caption: Experimental workflow for structural characterization and purity assessment.
Reactivity and Potential Biological Activity
Chemical Reactivity
The carbothioamide group is the most reactive site. The sulfur atom is nucleophilic and can be alkylated. The N-H proton is weakly acidic and can be deprotonated with a strong base. The pyrrolidine nitrogen's lone pair is less available for reactions due to the adjacent electron-withdrawing group. Thioamides are known to have diverse applications in organic synthesis.[5]
Potential Pharmacological and Toxicological Profile
While no specific biological data exists for this compound, its structural components are present in many bioactive molecules.
-
Pyrrolidine Derivatives: The pyrrolidine ring is a "privileged structure" found in numerous pharmaceuticals targeting a wide range of biological systems, including neurotransmitter receptors.[15][16]
-
Isothiocyanates and Thioamides: Isothiocyanates, often derived from natural sources like cruciferous vegetables, are known to induce antioxidant and detoxifying enzymes through the Nrf2 signaling pathway, which is a key mechanism in cancer chemoprevention.[17][18] Carbothioamide-containing compounds have been investigated for various therapeutic effects, including anticancer activities.[19][20]
-
Toxicology: The toxicology of this specific compound is unknown. However, some related compounds, like N-methyl-2-pyrrolidone (NMP), have been studied for toxicity and teratogenic effects, although NMP's structure and properties are significantly different.[21] As with any novel chemical, appropriate safety precautions should be taken during handling.
Caption: Inferred biological significance based on structural motifs.
Conclusion
This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a robust, albeit predictive, foundation for its synthesis, characterization, and potential areas of application. All quantitative data presented herein are based on calculations and analogies to closely related structures, and researchers should perform experimental validation. The provided protocols and workflows offer a clear path for the empirical study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Ethyl 2-methyl 3,4-bis-(acet-yloxy)pyrrolidine-1,2-di-carboxyl-ate: crystal structure, Hirshfeld surface analysis and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toxicity of N-methyl-2-pyrrolidone (NMP): Teratogenic, subchronic, and two-year inhalation studies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
3-Ethylpyrrolidine-1-carbothioamide chemical structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and potential synthesis of 3-Ethylpyrrolidine-1-carbothioamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established synthetic methodologies and data from structurally related compounds to offer a predictive and informative resource for research and development.
Chemical Structure and Formula
This compound is a small molecule featuring a saturated five-membered pyrrolidine ring substituted with an ethyl group at the 3-position and a carbothioamide group at the nitrogen atom.
Molecular Formula: C₇H₁₄N₂S
Molecular Weight: 158.26 g/mol
CAS Number: 1565053-21-5
SMILES: S=C(N1CC(CC)CC1)N
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value | Notes |
| Physical State | Solid | Based on the typical state of similar small organic molecules with comparable molecular weights. |
| Melting Point | Not available | Would require experimental determination. |
| Boiling Point | Not available | Would require experimental determination under controlled pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | The presence of the thiourea moiety suggests some polarity. Solubility in aqueous solutions would likely be low. |
| ¹H NMR | Complex multiplets expected | Protons on the pyrrolidine ring and the ethyl group would show characteristic splitting patterns. The NH₂ protons would likely appear as a broad singlet. |
| ¹³C NMR | ~7 signals expected | The thiocarbonyl carbon (C=S) would be significantly downfield. Signals for the pyrrolidine and ethyl carbons would appear in the aliphatic region. |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (N-H), ~2960-2850 (C-H), ~1560 (C=S) | Characteristic peaks for the N-H stretch of the primary amine, C-H stretches of the alkyl groups, and the C=S stretch of the thiourea would be expected. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 158.26 | High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns would involve loss of the ethyl group or parts of the pyrrolidine ring. |
Experimental Protocols: Synthesis
A specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, based on established methods for the synthesis of N-substituted carbothioamides, a plausible synthetic route would involve the reaction of 3-ethylpyrrolidine with a source of thiocarbonyl.
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-unsubstituted thioureas from secondary amines involves a two-step, one-pot reaction. This approach avoids the use of highly toxic and moisture-sensitive reagents like thiophosgene.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Hypothetical Protocol
-
Dithiocarbamate Salt Formation: 3-Ethylpyrrolidine (1.0 eq) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a base, for example, triethylamine (1.1 eq), is added. Carbon disulfide (1.1 eq) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to form the triethylammonium dithiocarbamate salt intermediate.
-
Formation of the Thiocarbamoylating Agent: To the solution containing the dithiocarbamate salt, ethyl chloroformate (1.1 eq) is added dropwise at 0 °C. This reaction is typically rapid and results in the formation of a more reactive thiocarbamoylating intermediate.
-
Amination: A concentrated aqueous solution of ammonia (excess) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Potential Biological Activity and Screening
While the specific biological activity of this compound has not been reported, the pyrrolidine and carbothioamide moieties are present in numerous biologically active compounds.[1][2][3] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system.[3][4] Similarly, carbothioamide-containing molecules have been investigated for their antimicrobial and hypoglycemic properties.[5]
Proposed Biological Screening Workflow
Given the pharmacological precedents of its structural motifs, this compound could be a candidate for a variety of biological screens.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a chemical entity for which detailed experimental data is not widely available. This guide provides a robust theoretical framework for its structure, properties, and synthesis based on established chemical principles and data from analogous compounds. The presence of the pyrrolidine and carbothioamide scaffolds suggests that this molecule may possess interesting biological activities, warranting its synthesis and further investigation in the context of drug discovery and development. Researchers interested in this compound are encouraged to use the proposed synthetic and screening workflows as a starting point for their investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethylpyrrolidine-1-carbothioamide CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethylpyrrolidine-1-carbothioamide, including its chemical identifiers, a general synthesis protocol, and an exploration of the biological activities of related pyrrolidine derivatives. Due to the limited availability of data for this specific compound, information on analogous structures, particularly its carboxamide counterpart, is included for comparative purposes.
Chemical Identifiers
Table 1: Predicted Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₇H₁₄N₂S |
| Molecular Weight | 158.27 g/mol |
| Canonical SMILES | CCC1CCN(C1)C(=S)N |
| InChI | InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
| InChIKey | Predicted based on structure |
Table 2: Identifiers for 3-Ethylpyrrolidine-1-carboxamide
| Identifier | Value | Source |
| PubChem CID | 90759134 | PubChemLite |
| Molecular Formula | C₇H₁₄N₂O | PubChemLite |
| Molecular Weight | 142.20 g/mol | PubChemLite |
| Canonical SMILES | CCC1CCN(C1)C(=O)N | PubChemLite |
| InChI | InChI=1S/C7H14N2O/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | PubChemLite |
| InChIKey | SHGAGIDMRXMZDI-UHFFFAOYSA-N | PubChemLite |
Experimental Protocols: General Synthesis of Pyrrolidine-1-carbothioamides
A specific experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a general and widely used method for the synthesis of N-substituted thioureas involves the reaction of a primary or secondary amine with an isothiocyanate. The following protocol is a generalized procedure based on established chemical principles for the synthesis of similar compounds.
General Synthesis of N-Substituted Pyrrolidine-1-carbothioamides
This protocol describes the reaction of a pyrrolidine derivative with an isothiocyanate to form the corresponding pyrrolidine-1-carbothioamide.
Materials:
-
Substituted Pyrrolidine (e.g., 3-Ethylpyrrolidine)
-
Isothiocyanate (e.g., Trimethylsilyl isothiocyanate for an unsubstituted carbothioamide, or an alkyl/aryl isothiocyanate for a substituted derivative)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyrrolidine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive isothiocyanates, the reaction may be cooled to 0 °C.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrrolidine-1-carbothioamide.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities of Pyrrolidine Carbothioamide and Carboxamide Derivatives
While specific biological data for this compound is not available, the broader class of pyrrolidine derivatives, including those with carbothioamide and carboxamide moieties, has been extensively studied and shown to exhibit a wide range of pharmacological activities.[1][2][3][4] The pyrrolidine scaffold is a key structural component in many natural products and FDA-approved drugs.[3]
Table 3: Reported Biological Activities of Pyrrolidine Derivatives
| Biological Activity | Description |
| Antimicrobial | Pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5] The morpholine and pyrrolidine derivatives of N-(1-adamantyl)carbothioamide showed high activity against Gram-positive bacteria.[5] |
| Anticancer | Certain pyrrolidine-containing compounds have been identified as antagonists of the CXCR4 receptor, which is involved in cancer metastasis.[4] |
| Anti-inflammatory | Some pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory effects.[6] |
| Anticonvulsant | The pyrrolidine-2,5-dione scaffold has been identified as a valuable component in the development of anticonvulsant agents.[3] |
| Enzyme Inhibition | Pyrrolidine carboxamides have been developed as potent inhibitors of the 11β-HSD1 enzyme, a target for metabolic syndrome. |
The diverse biological activities of these compounds make the pyrrolidine scaffold a versatile platform for the design and development of novel therapeutic agents.[1][2][3][4]
Diagrams
General Synthesis of Pyrrolidine-1-carbothioamides
Caption: General reaction scheme for the synthesis of this compound.
Potential Biological Relevance Workflow
Caption: Workflow for the discovery of bioactive pyrrolidine-1-carbothioamide derivatives.
References
- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 3-Ethylpyrrolidine-1-carbothioamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 3-Ethylpyrrolidine-1-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As no direct literature protocol for this specific molecule is readily available, this document outlines two robust, multi-step synthetic routes based on well-established chemical transformations. The synthesis is conceptually divided into two primary stages: the initial preparation of the key intermediate, 3-ethylpyrrolidine, followed by its conversion to the target carbothioamide. For the latter stage, two distinct and effective methods are presented: a thiophosgene-based route and a carbon disulfide-based route. This guide includes detailed experimental protocols, tabulated quantitative data for each reaction step, and visual diagrams of the synthetic pathways to facilitate comprehension and laboratory application.
Overview of Synthetic Strategy
The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the construction of the 3-ethylpyrrolidine core. The second stage introduces the carbothioamide functionality at the nitrogen atom of the pyrrolidine ring.
Stage 1: Synthesis of 3-Ethylpyrrolidine This stage involves the synthesis of a suitable precursor, 3-ethylpyrrolidine-2,5-dione (also known as 3-ethylsuccinimide), followed by its complete reduction to yield 3-ethylpyrrolidine.
Stage 2: Formation of the Carbothioamide Starting from 3-ethylpyrrolidine, two primary pathways are detailed for the formation of the this compound:
-
Pathway A: A two-step process involving the reaction with thiophosgene to form an intermediate thiocarbamoyl chloride, followed by amination.
-
Pathway B: A two-step process via the formation of a dithiocarbamate salt using carbon disulfide, which is subsequently converted to the target compound.
The overall synthetic logic is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 3-Ethylpyrrolidine
Step 1.1: Synthesis of 3-Ethylpyrrolidine-2,5-dione
The precursor, 3-ethylpyrrolidine-2,5-dione, can be synthesized via several methods, including the alkylation of succinimide. A representative procedure is outlined below.
Experimental Protocol:
-
Preparation of Sodium Succinimide: To a solution of succinimide (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.0 eq) at room temperature. Stir the mixture for 1 hour, during which a white precipitate of sodium succinimide will form.
-
Alkylation: To the suspension of sodium succinimide, add ethyl iodide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove sodium iodide. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Reactants | Succinimide, Ethyl Iodide |
| Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-75% |
Step 1.2: Reduction of 3-Ethylpyrrolidine-2,5-dione to 3-Ethylpyrrolidine
The complete reduction of the cyclic imide to the corresponding cyclic amine is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (2.5-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Imide: Dissolve 3-ethylpyrrolidine-2,5-dione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC or Gas Chromatography (GC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).
-
Work-up: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Purification: Combine the filtrate and washings. Dry the solution over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation. The resulting 3-ethylpyrrolidine can be further purified by fractional distillation.
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Reactant | 3-Ethylpyrrolidine-2,5-dione |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 12-18 hours |
| Typical Yield | 70-85% |
Stage 2: Synthesis of this compound
Pathway A: Thiophosgene Route
This classic method involves the formation of a thiocarbamoyl chloride intermediate, which is subsequently reacted with ammonia. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
Caption: Synthetic scheme for Pathway A (Thiophosgene Route).
Experimental Protocol:
-
Formation of Thiocarbamoyl Chloride: Dissolve 3-ethylpyrrolidine (1.0 eq) in a cold (0 °C) solution of dichloromethane. To this, add a solution of thiophosgene (1.0 eq) in dichloromethane dropwise, while maintaining the temperature at 0 °C. A base such as triethylamine (1.1 eq) may be added to scavenge the HCl produced.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. The formation of the intermediate can be monitored by TLC.
-
Amination: Bubble ammonia gas through the reaction mixture at 0 °C, or add a solution of ammonia in methanol, until the reaction is complete.
-
Work-up: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Reactants | 3-Ethylpyrrolidine, Thiophosgene, Ammonia |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 65-80% |
Pathway B: Carbon Disulfide Route
This pathway offers a less hazardous alternative to thiophosgene, proceeding through a dithiocarbamate intermediate.
Caption: Synthetic scheme for Pathway B (Carbon Disulfide Route).
Experimental Protocol:
-
Formation of Dithiocarbamate: To a stirred solution of 3-ethylpyrrolidine (1.0 eq) in aqueous ammonia (25-30%), add carbon disulfide (1.1 eq) dropwise at 0-5 °C.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. The formation of the ammonium dithiocarbamate salt occurs in this step.
-
Conversion to Carbothioamide: The conversion of the dithiocarbamate to the carbothioamide can be achieved by several methods. One common method involves reaction with a desulfurizing agent in the presence of an amine. For instance, adding a solution of an oxidizing agent like hydrogen peroxide or iodine can facilitate the conversion, or the reaction can be promoted by heating. A simple condensation in an aqueous medium is often effective for aliphatic amines.[1]
-
Work-up: After the reaction is complete, the product may precipitate from the solution upon cooling or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Reactants | 3-Ethylpyrrolidine, Carbon Disulfide, Ammonia |
| Solvent | Aqueous medium |
| Reaction Temperature | 0 °C to room temperature or reflux |
| Reaction Time | 5-10 hours |
| Typical Yield | 50-70% |
Summary and Conclusion
This guide has detailed two viable and comprehensive synthetic pathways for the preparation of this compound, starting from common laboratory reagents. The initial stage, the synthesis of 3-ethylpyrrolidine via reduction of 3-ethylsuccinimide, is a robust method for obtaining the necessary core structure. For the final conversion to the target carbothioamide, both a thiophosgene-based route and a carbon disulfide-based route have been presented. While the thiophosgene route may offer higher yields, it involves a highly hazardous reagent. The carbon disulfide route provides a safer, albeit potentially lower-yielding, alternative. The choice of pathway will depend on the specific laboratory capabilities, safety protocols, and scale of the synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for the practical execution of these synthetic routes by researchers and drug development professionals.
References
Unraveling the Enigmatic Mechanism of Action of 3-Ethylpyrrolidine-1-carbothioamide: A Review of Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylpyrrolidine-1-carbothioamide is a molecule of interest within the broader class of pyrrolidine and carbothioamide derivatives, compounds known for their diverse and potent biological activities. This guide aims to provide a comprehensive overview of the potential mechanisms of action of this compound by examining the established biological activities of its constituent chemical moieties. Due to a lack of specific research on this compound, this paper will focus on the known targets and signaling pathways of related pyrrolidine and carbothioamide analogs. This analysis will serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this specific compound.
Introduction: The Therapeutic Potential of Pyrrolidine and Carbothioamide Scaffolds
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules and natural alkaloids.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and anticonvulsant activities.[1] The versatility of the pyrrolidine scaffold makes it a privileged structure in drug discovery.
Similarly, the carbothioamide functional group is a key pharmacophore in a variety of therapeutic agents. Carbothioamide derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] The presence of the sulfur and nitrogen atoms in the carbothioamide moiety allows for diverse interactions with biological targets.
The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity. This guide will explore the plausible mechanisms of action by dissecting the known activities of related compounds.
Potential Mechanisms of Action Based on Analogous Compounds
Given the absence of direct studies on this compound, we can infer potential mechanisms by examining the activities of structurally similar compounds.
Anticancer Activity
Derivatives of both pyrrolidine and carbothioamide have shown significant promise as anticancer agents.
-
VEGFR-2 Inhibition: A series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid were synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2][5] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors, thereby inhibiting tumor growth.
-
DNA Intercalation and Apoptosis Induction: Pyrazoline analogs containing a carbothioamide moiety have been shown to exert their anticancer effects by interacting with DNA and inducing apoptosis.[3] These compounds can bind to the minor groove of DNA or intercalate between base pairs, leading to cell cycle arrest and programmed cell death.
-
Cytotoxicity against Cancer Cell Lines: Novel 2-(het)arylpyrrolidine-1-carboxamides have demonstrated significant in vitro activity against M-Hela tumor cell lines, with some compounds showing twice the activity of the reference drug tamoxifen.[6] Similarly, carbamothioyl-furan-2-carboxamide derivatives have shown anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines.[4]
Antimicrobial Activity
The pyrrolidine and carbothioamide scaffolds are present in many potent antimicrobial agents.
-
Inhibition of DNA Gyrase and Topoisomerase IV: 1,2,4-oxadiazole pyrrolidine derivatives have been found to exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1]
-
Biofilm Inhibition: Certain pyrrolidine-1-carboxamides possessing a benzofuroxan moiety have been found to effectively suppress the growth of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[6]
-
Broad-Spectrum Antimicrobial Effects: N-(1-Adamantyl)carbothioamide derivatives have been synthesized and shown to possess antimicrobial and hypoglycemic activities.[7] Docking experiments suggest that these compounds may exert their effects through interactions with human serum albumin.[7]
Enzyme Inhibition
Various derivatives of these scaffolds have been identified as potent inhibitors of clinically relevant enzymes.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine sulfonamide derivatives have been synthesized as inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[1] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulates insulin secretion.
-
11β-HSD1 Inhibition: A series of pyrrolidine carboxamides have been developed as highly selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the control of cortisol levels.[7] This makes them potential therapeutic agents for metabolic syndrome.[7]
-
Carbonic Anhydrase II and 15-Lipoxygenase Inhibition: Hydrazine-1-carbothioamides derivatives have been identified as inhibitors of bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX), enzymes implicated in various physiological and pathological processes.[8]
Proposed Experimental Workflow for Investigating the Mechanism of Action of this compound
To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed:
Figure 1. A proposed experimental workflow for elucidating the mechanism of action.
Conclusion
While specific data on the mechanism of action of this compound is not currently available in the scientific literature, the extensive research on related pyrrolidine and carbothioamide derivatives provides a strong foundation for future investigations. The diverse biological activities of these scaffolds, ranging from anticancer and antimicrobial effects to specific enzyme inhibition, suggest that this compound is a promising candidate for drug discovery. The proposed experimental workflow offers a roadmap for researchers to systematically unravel its molecular targets and signaling pathways, ultimately paving the way for its potential development as a novel therapeutic agent. Further research is imperative to determine the precise mechanism of action and therapeutic utility of this intriguing molecule.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 3-Ethylpyrrolidine-1-carbothioamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-Ethylpyrrolidine-1-carbothioamide. As of the latest literature review, no specific biological studies have been published on this exact compound. The information presented herein is extrapolated from studies on structurally related compounds containing the pyrrolidine-1-carbothioamide scaffold and the broader class of pyrrolidine derivatives. This guide is intended to inform potential research directions and is not a definitive statement of the biological profile of this compound.
Executive Summary
This compound is a small molecule featuring a pyrrolidine ring, an ethyl group at the 3-position, and a carbothioamide functional group. While this specific molecule remains uncharacterized in biological literature, its structural motifs are present in a wide array of compounds with demonstrated pharmacological activities. This guide synthesizes findings from related pyrrolidine and carbothioamide derivatives to forecast the potential therapeutic applications of this compound. The primary areas of potential activity identified include antimicrobial, anticancer, and anti-inflammatory effects. Detailed experimental protocols for assessing these activities and relevant signaling pathways are provided to facilitate future research on this molecule.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1565053-21-5 | [1] |
| Molecular Formula | C7H14N2S | [1] |
| Molecular Weight | 158.26 g/mol | [1] |
| SMILES | CCC1CCNC1C(=S)N | [1] |
Potential Biological Activities and Quantitative Data
Based on the biological evaluation of structurally similar compounds, this compound may exhibit a range of activities. The following sections summarize these potential activities, supported by quantitative data from related molecules.
Antimicrobial and Anti-biofilm Activity
The pyrrolidine and carbothioamide moieties are present in numerous compounds with reported antimicrobial properties. The mechanism often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Pyrrolidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Sulfonylamino pyrrolidine derivatives | S. aureus | 3.11 | [2] |
| E. coli | 6.58 | [2] | |
| P. aeruginosa | 5.82 | [2] | |
| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives | S. aureus | 16 | [2] |
| B. subtilis | 16 | [2] | |
| C. albicans | 32 | [2] | |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | 280 | [3] |
| S. aureus | 265 | [3] | |
| B. cereus | 230 | [3] |
Some pyrrolidine-1-carboxamides have also been shown to effectively suppress bacterial biofilm growth, suggesting that this compound could have anti-biofilm potential.[4]
Anticancer Activity
Pyrrolidine derivatives have been extensively investigated for their anticancer properties. The proposed mechanisms of action are diverse and include the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[5] Several heterocyclic compounds containing moieties similar to this compound have been identified as VEGFR-2 inhibitors.
Table 2: IC50 Values of Related Pyrrolidine Derivatives against VEGFR-2
| Compound Class | IC50 (nM) | Reference |
| Bis([1][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | 3.7 | [5] |
| Nicotinamide-based derivatives | 60.83 | [5] |
| 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives | 13-20% inhibition at 80 nM | [8] |
| Indolin-2-one scaffold-based derivatives | 78 | [9] |
Various pyrrolidine derivatives have demonstrated cytotoxicity against a range of cancer cell lines.
Table 3: IC50 Values of Related Pyrrolidine Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spirooxindole pyrrolidine analogues | HepG2 (Liver) | 5.00 | [10] |
| MCF-7 (Breast) | < 9.00 | [10] | |
| HCT-116 (Colon) | < 3.00 | [10] | |
| Pyrrolidone-hydrazone derivatives | PPC-1 (Prostate) | 2.5 - 20.2 | [11] |
| IGR39 (Melanoma) | 2.5 - 20.2 | [11] | |
| Carbothioamide/carboxamide-based pyrazoline analogs | A549 (Lung) | 13.49 | [12] |
| HeLa (Cervical) | 17.52 | [12] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins, key mediators of inflammation.[13]
Table 4: IC50 Values of Related Pyrrolidine Derivatives against COX-1 and COX-2
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Pyrrolizine derivatives | >100 | 8.2 - 22.6 | [10] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Similar to meloxicam | Higher than meloxicam | [14] |
| Pyrazole derivatives | - | 0.2 | [15] |
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Some pyrrolidine derivatives have shown moderate to potent AChE inhibitory activity.[4][16]
Table 5: IC50 Values of Related Pyrrolidine Derivatives against Cholinesterases
| Compound Class | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Dispiro pyrrolidines | 33.1 - 85.8 | 53.5 - 228.4 | [4] |
| Piperidone grafted spiropyrrolidines | 1.37 | - | [4] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | 3.35 | 5.63 | [17] |
| Highly functionalised dispiropyrrolidines | 3.3 | - | [18] |
Potential Mechanisms of Action and Signaling Pathways
VEGFR-2 Signaling Pathway in Angiogenesis
Inhibition of VEGFR-2 by a molecule like this compound would block the binding of VEGF, thereby preventing receptor dimerization and autophosphorylation. This would disrupt downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][7]
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
COX-1/COX-2 Pathway in Inflammation
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. A compound like this compound could potentially act as a COX inhibitor, reducing the production of pro-inflammatory prostaglandins.
Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.
Cholinergic Signaling Pathway
Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the nerve impulse.[19] Inhibition of AChE increases the levels and duration of action of ACh, which is a therapeutic approach for conditions like Alzheimer's disease.
Caption: Potential inhibition of Acetylcholinesterase in the synapse.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound.
Synthesis of Pyrrolidine-1-carbothioamide Derivatives
This protocol describes a general method for the synthesis of N-substituted pyrrolidine-1-carbothioamides.[20]
Caption: General synthesis workflow for pyrrolidine-1-carbothioamides.
Procedure:
-
In a round-bottom flask, dissolve the desired isothiocyanate (0.1 mol) in ethanol (20 mL).
-
Add pyrrolidine (0.1 mol) to the solution.
-
Stir the reaction mixture and reflux for approximately 4 hours.
-
Allow the mixture to cool to room temperature.
-
The product will crystallize from the solution.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from ethanol if necessary.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[21]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[22]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[5]
Procedure:
-
Coat a 96-well plate with a substrate for VEGFR-2.
-
Add recombinant human VEGFR-2 enzyme to each well.
-
Add the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Detect the amount of phosphorylated substrate using a specific antibody conjugated to a detection enzyme (e.g., HRP).
-
Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.
Conclusion and Future Directions
While there is no direct biological data for this compound, the extensive research on structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent. The pyrrolidine-1-carbothioamide scaffold is a promising starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory drugs.
Future research should focus on:
-
Synthesis and Characterization: The first step will be the chemical synthesis and full characterization of this compound.
-
In Vitro Screening: A broad in vitro screening campaign should be conducted to assess its activity against a panel of microbes, cancer cell lines, and key enzymes (VEGFR-2, COX-1/2, AChE).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the ethyl group and the carbothioamide moiety will help to establish SAR and optimize activity.
-
Mechanism of Action Studies: For any confirmed activities, further studies should be performed to elucidate the precise mechanism of action at the molecular level.
This in-depth guide provides a solid foundation for initiating research into the promising, yet unexplored, biological activities of this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. wikipathways.org [wikipathways.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03064C [pubs.rsc.org]
- 18. Synthesis of Highly Functionalised Dispiropyrrolidine Derivatives as Novel Acetylcholinesterase Inhibitors | Bentham Science [benthamscience.com]
- 19. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethylpyrrolidine-1-carbothioamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethylpyrrolidine-1-carbothioamide is a small molecule of interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous biologically active compounds.[1][2][3][4] Understanding its solubility and stability is paramount for its potential development as a therapeutic agent. This document summarizes predicted solubility and stability profiles, details the experimental methodologies for their determination, and presents hypothetical signaling pathways where such a molecule might be active.
Predicted Physicochemical Properties
While experimental data is lacking, computational tools can provide an estimation of the physicochemical properties of this compound.
| Property | Predicted Value | Notes |
| Molecular Formula | C7H14N2S | |
| Molecular Weight | 158.27 g/mol | |
| pKa (most basic) | ~9.5 - 10.5 | Estimated based on the pyrrolidine nitrogen. |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |
Solubility Profile
The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines the predicted solubility of this compound in various solvents, which should be experimentally verified.
| Solvent | Predicted Solubility | Classification |
| Water (pH 7.4) | Sparingly Soluble | The presence of the polar carbothioamide group and the basic pyrrolidine nitrogen may afford some aqueous solubility. |
| 0.1 N HCl | Soluble | The basic pyrrolidine nitrogen is expected to be protonated, forming a more soluble salt. |
| 0.1 N NaOH | Insoluble | The compound lacks an acidic proton, so its solubility is not expected to increase in basic conditions. |
| Ethanol | Soluble | Expected to be soluble in polar organic solvents. |
| DMSO | Soluble | Expected to be soluble in polar aprotic solvents. |
| Dichloromethane | Soluble | Expected to be soluble in nonpolar organic solvents. |
Experimental Protocol for Solubility Determination
A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method.[5][6][7][8]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Deionized water
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Vials with screw caps
-
Orbital shaker at controlled temperature (e.g., 25 °C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or µg/mL.
Stability Profile
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and storage conditions.[9][10] Forced degradation studies are typically conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[11]
| Condition | Predicted Stability | Potential Degradation Products |
| Hydrolytic (Acidic) | Potentially unstable | Hydrolysis of the carbothioamide to the corresponding carboxylic acid and ethylpyrrolidine. |
| Hydrolytic (Basic) | Potentially unstable | Similar to acidic conditions, but the rate may differ. |
| Oxidative (e.g., H2O2) | Potentially unstable | Oxidation of the sulfur atom to sulfoxide or sulfone. |
| Photolytic (UV/Vis light) | Potentially unstable | Photodegradation could lead to various products depending on the wavelength and solvent. |
| Thermal (Dry Heat) | Likely stable | The compound is expected to be relatively stable to dry heat at moderate temperatures. |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
-
Methanol or Acetonitrile
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS system for separation and identification of degradation products.
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and neutral (water or buffer).
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a suitable solvent and add hydrogen peroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time by HPLC-MS.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH guidelines.
-
Analyze the samples at appropriate time intervals by HPLC-MS.
-
-
Thermal Stability:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).
-
Analyze the sample at specified time points by HPLC.
-
Analysis:
-
The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that in an unstressed control sample.
-
Degradation products are identified using mass spectrometry (MS) data.
Potential Biological Activity and Signaling Pathways
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][12][13][14] Given the structural alerts within this compound, it could potentially interact with various biological targets. For instance, many small molecules with anticancer properties modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical target for a molecule like this could be a protein kinase within a cancer-related signaling pathway.
The diagram below illustrates a generic representation of a signaling pathway that could be inhibited by a hypothetical drug candidate.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a comprehensive overview of the methodologies required to determine its solubility and stability profiles. The predictive data suggests that the compound will have moderate lipophilicity and solubility in organic solvents, with pH-dependent solubility in aqueous media. Its stability will need to be carefully evaluated, particularly under hydrolytic and oxidative conditions. The diverse biological activities of related pyrrolidine compounds suggest that this compound could be a valuable scaffold for further investigation in drug discovery programs. Empirical determination of the properties outlined in this document is a critical next step in advancing its potential as a therapeutic candidate.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. iipseries.org [iipseries.org]
- 10. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
In-depth Technical Guide: The Elusive Case of 3-Ethylpyrrolidine-1-carbothioamide
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific information regarding the discovery, history, and biological activity of 3-Ethylpyrrolidine-1-carbothioamide. While the compound is listed in chemical supplier databases with a registered CAS number (1565053-21-5), indicating its synthesis and existence, dedicated research on its specific properties, mechanism of action, and potential therapeutic applications appears to be unpublished or not widely disseminated.
This guide, therefore, addresses the broader context of related chemical structures and their significance in scientific research, providing insights into the potential areas of interest for a molecule like this compound.
I. The Pyrrolidine-1-carbothioamide Scaffold: A Foundation for Drug Discovery
The core structure of this compound belongs to the pyrrolidine-1-carbothioamide family. Pyrrolidine rings are a common motif in medicinal chemistry, valued for their ability to introduce three-dimensional complexity into molecules, which can lead to improved binding affinity and selectivity for biological targets. The carbothioamide group, a sulfur analog of an amide, is also a well-recognized functional group in drug design, known for its ability to participate in hydrogen bonding and other molecular interactions.
While specific data on the 3-ethyl variant is unavailable, research on related pyrrolidine-1-carbothioamide derivatives has highlighted their potential in various therapeutic areas. Studies on similar small molecules have explored their utility as enzyme inhibitors and as intermediates in the synthesis of more complex bioactive compounds.
II. Synthesis of Related Pyrrolidine-1-carbothioamide Derivatives
The general synthesis of N-substituted pyrrolidine-1-carbothioamides typically involves the reaction of a corresponding pyrrolidine with an isothiocyanate. This straightforward and versatile reaction allows for the introduction of a wide variety of substituents on both the pyrrolidine ring and the carbothioamide nitrogen.
Below is a generalized experimental workflow for the synthesis of such compounds, based on published methods for analogous structures.
Logical Workflow for the Synthesis of Pyrrolidine-1-carbothioamide Derivatives
Caption: General workflow for the synthesis of pyrrolidine-1-carbothioamide derivatives.
III. The Significance of the 3-Ethylpyrrolidine Moiety in Modern Drug Development
While information on this compound is scarce, the "3-ethylpyrrolidine" core is a recognized structural component in contemporary drug discovery. Notably, this moiety is found in intermediates used for the synthesis of potent and selective Janus kinase (JAK) inhibitors.
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. The stereochemistry of the 3-ethyl group on the pyrrolidine ring is often critical for the biological activity of these inhibitors.
Signaling Pathway of JAK Inhibitors
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
IV. Future Directions and Conclusion
The absence of detailed public information on this compound presents a knowledge gap. It is possible that research on this specific compound exists within proprietary corporate databases or is part of ongoing, unpublished studies. The structural similarity to components of known bioactive molecules, such as JAK inhibitors, suggests that this compound could be a valuable building block or a candidate for biological screening.
For researchers and drug development professionals, the exploration of this and similar under-documented chemical spaces could represent an opportunity for novel discoveries. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its potential.
Theoretical Studies on 3-Ethylpyrrolidine-1-carbothioamide: A Technical Guide
Disclaimer: Publicly available scientific literature and patent databases contain limited specific experimental data on 3-Ethylpyrrolidine-1-carbothioamide. This guide is a theoretical exploration based on established principles of organic synthesis and the known biological activities of structurally related compounds. All presented protocols and potential biological activities are predictive and require experimental validation.
Introduction
Physicochemical Properties (Predicted)
Based on its structure, the following properties for this compound can be predicted.
| Property | Value | Source |
| CAS Number | 1565053-21-5 | [1] |
| Molecular Formula | C7H14N2S | [1] |
| Molecular Weight | 158.26 g/mol | [1] |
| SMILES Code | S=C(N1CC(CC)CC1)N | [1] |
Proposed Synthesis
A plausible synthetic route to this compound can be extrapolated from the synthesis of other N-pyrrolidine-1-carbothioamides, such as N-phenylpyrrolidine-1-carbothioamide[2]. The most direct approach involves the reaction of 3-ethylpyrrolidine with a source of thiocarbamic acid. A common method is the reaction with an isothiocyanate, followed by hydrolysis, or more directly, with a reagent like thiophosgene followed by aminolysis, or by reacting the amine with a salt of thiocyanic acid. A straightforward conceptual pathway is the reaction with ammonia and carbon disulfide, though this can be low-yielding. A more controlled, two-step synthesis starting from 3-ethylpyrrolidine is proposed below.
General Experimental Protocol (Proposed)
Step 1: Formation of an intermediate dithiocarbamate salt.
-
Dissolve 3-ethylpyrrolidine (1 equivalent) in a suitable aprotic solvent such as ethanol or methanol at room temperature.
-
To this solution, add carbon disulfide (CS2, 1.1 equivalents) dropwise while stirring.
-
Concurrently, add a solution of aqueous ammonia (NH4OH, 1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The formation of the ammonium dithiocarbamate salt may result in a precipitate.
Step 2: Conversion to this compound.
-
To the solution containing the dithiocarbamate, add a solution of a desulfurizing agent, such as mercuric chloride (HgCl2) or lead nitrate (Pb(NO3)2), portion-wise. Caution: These reagents are highly toxic.
-
Alternatively, an oxidative desulfurization using an agent like hydrogen peroxide in the presence of a catalyst can be explored.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Characterization (Hypothetical Data):
-
¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the pyrrolidine ring protons (multiplets), and the NH₂ protons of the carbothioamide group (a broad singlet).
-
¹³C NMR: Resonances for the ethyl carbons, the pyrrolidine ring carbons, and a characteristic downfield signal for the C=S carbon.
-
FT-IR (cm⁻¹): Stretching vibrations for N-H bonds (around 3300-3100), C-H bonds (around 2960-2850), and the C=S bond (around 1200-1050).
-
Mass Spectrometry (MS): A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.
Potential Biological Activities and Signaling Pathways
While no biological data exists for this compound, the activities of related compounds can suggest potential areas for investigation.
-
Anticancer Activity: Carbothioamide and carboxamide-based pyrazoline analogs have demonstrated potent anticancer activities, including the induction of apoptosis[3]. Pyrrolidine derivatives have also been evaluated for their anticancer properties[4]. Therefore, this compound could be screened against various cancer cell lines. A potential mechanism could involve the inhibition of kinases or interaction with DNA.
-
Antibacterial Activity: The thiazole ring, often synthesized from thiocarbamide precursors, is a key component in many antibacterial agents. Substituted pyrrolidines have also shown antibacterial effects[5]. This suggests that this compound could be tested for its efficacy against Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: The pyrrolidine scaffold is present in inhibitors of various enzymes, such as HMG-CoA reductase (involved in cholesterol synthesis)[6] and VEGFR-2 (implicated in angiogenesis). The carbothioamide group can act as a hydrogen bond donor and acceptor, potentially interacting with active sites of enzymes.
Visualizations
Proposed Synthetic Workflow
References
- 1. 1565053-21-5|this compound|BLDPharm [bldpharm.com]
- 2. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US4681893A - Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-one inhibitors of cholesterol synthesis - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Ethylpyrrolidine-1-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 3-Ethylpyrrolidine-1-carbothioamide derivatives, a class of compounds with significant potential in medicinal chemistry. The primary synthetic route involves the nucleophilic addition of 3-ethylpyrrolidine to various isothiocyanates. This document outlines a general protocol, presents data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway where these compounds may exert their effects.
General Synthetic Method: Reaction of 3-Ethylpyrrolidine with Isothiocyanates
The synthesis of this compound derivatives is readily achieved through the reaction of 3-ethylpyrrolidine with a variety of substituted isothiocyanates. The lone pair of electrons on the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction typically proceeds with high efficiency under mild conditions.
A general representation of this synthetic route is depicted below:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-ethylpyrrolidine-1-carbothioamides
This protocol describes a general method for the synthesis of N-aryl substituted this compound derivatives.
Materials:
-
3-Ethylpyrrolidine
-
Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylpyrrolidine (1.0 eq.).
-
Dissolve the 3-ethylpyrrolidine in anhydrous ethanol.
-
Add the desired substituted aryl isothiocyanate (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-3-ethylpyrrolidine-1-carbothioamide derivative.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative this compound derivatives based on the general protocol.
| Derivative | Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 4 | 85 | 128-130 |
| 1b | 4-Chlorophenyl | 5 | 82 | 145-147 |
| 1c | 4-Methoxyphenyl | 4.5 | 88 | 135-137 |
| 1d | 4-Nitrophenyl | 6 | 75 | 162-164 |
Potential Biological Activity and Signaling Pathway
Pyrrolidine and thiourea moieties are present in numerous biologically active compounds, including kinase inhibitors. Structurally related 3-substituted pyrrolidine derivatives have been identified as potent inhibitors of the Extracellular signal-regulated kinase (ERK) pathway. The ERK1/2 signaling cascade is a critical pathway in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, this compound derivatives represent a promising scaffold for the development of novel ERK1/2 inhibitors.
The diagram below illustrates the ERK1/2 signaling pathway and the putative point of inhibition by this compound derivatives.
Caption: Potential inhibition of the ERK1/2 signaling pathway by this compound derivatives.
Application Notes and Protocols: 3-Ethylpyrrolidine-1-carbothioamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyrrolidine-1-carbothioamide is a versatile bifunctional building block containing a nucleophilic secondary amine and a thiocarbonyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs, and the carbothioamide moiety serves as a key handle for diverse chemical transformations. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the construction of medicinally relevant heterocyclic systems.
Disclaimer: The following protocols are based on established, analogous chemical transformations as no direct literature for this compound was found. These methods are provided as a guide and may require optimization for specific laboratory conditions.
Part 1: Synthesis of this compound
The synthesis of the title compound is proposed as a two-step sequence starting from commercially available reagents. The first step involves the synthesis of the key intermediate, 3-ethylpyrrolidine, followed by the introduction of the carbothioamide functionality.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols: Synthesis
Step 1: Synthesis of 3-Ethylpyrrolidine
This procedure is adapted from known methods for the synthesis of substituted pyrrolidines.
Protocol 1.1: Synthesis of 3-Ethyl-2,5-pyrrolidinedione (3-Ethylsuccinimide)
-
Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to absolute ethanol. To this solution, diethyl malonate (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of bromoethane (1.05 eq). The reaction mixture is then heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield diethyl 2-ethylmalonate.
-
Mannich Reaction: The crude diethyl 2-ethylmalonate is subjected to a Mannich reaction with paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq) in ethanol. The mixture is refluxed for 12 hours.
-
Hydrolysis, Decarboxylation, and Cyclization: The resulting diethyl 2-ethyl-2-(dimethylaminomethyl)malonate is hydrolyzed with concentrated hydrochloric acid under reflux. The solvent is then removed, and the residue is heated to induce decarboxylation. The resulting amino acid is then heated with a solution of aqueous ammonia to effect cyclization to 3-ethylsuccinimide.
Protocol 1.2: Reduction of 3-Ethylsuccinimide to 3-Ethylpyrrolidine
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-ethylsuccinimide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 8 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by distillation.
-
The crude 3-ethylpyrrolidine is purified by fractional distillation.
Step 2: Synthesis of this compound
This protocol is based on general methods for the synthesis of N,N-disubstituted thioureas.
Protocol 1.3: Thiocarbamoylation of 3-Ethylpyrrolidine
-
To a stirred solution of 3-ethylpyrrolidine (1.0 eq) in ethanol at 0 °C, carbon disulfide (1.2 eq) is added dropwise.
-
A solution of aqueous ammonia (2.0 eq) is then added, and the mixture is stirred at room temperature for 2 hours to form the dithiocarbamate salt.
-
The reaction mixture is cooled to 0 °C, and a solution of iodine (1.1 eq) in ethanol is added portion-wise until a persistent brown color is observed.
-
The mixture is stirred for an additional 1 hour at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1.1 | Synthesis of 3-Ethylsuccinimide | Diethyl malonate, Bromoethane | NaOEt, Paraformaldehyde, Dimethylamine HCl, HCl, NH₃ | Ethanol, Water | Reflux | 24 | 60-70 | >95 |
| 1.2 | Reduction to 3-Ethylpyrrolidine | 3-Ethylsuccinimide | LiAlH₄ | THF | Reflux | 8 | 75-85 | >98 |
| 1.3 | Thiocarbamoylation | 3-Ethylpyrrolidine | CS₂, NH₄OH, I₂ | Ethanol | 0 to RT | 3 | 70-80 | >97 |
Part 2: Applications of this compound in Heterocyclic Synthesis
The carbothioamide functionality is a versatile precursor for the construction of various sulfur and nitrogen-containing heterocycles. Below are protocols for its use in the synthesis of 2-aminothiazoles and 1,2,4-thiadiazoles, which are important scaffolds in drug discovery.
Application 1: Synthesis of 2-(3-Ethylpyrrolidin-1-yl)thiazole Derivatives
The Hantzsch thiazole synthesis provides a reliable method for the construction of the thiazole ring from a thiourea and an α-haloketone.
Caption: Synthesis of 2-aminothiazole derivatives.
-
A mixture of this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq) in absolute ethanol is heated to reflux for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(3-ethylpyrrolidin-1-yl)-4-phenylthiazole.
| Product Class | Reactant 2 | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Aminothiazole | 2-Bromoacetophenone | Ethanol | Reflux | 4 | 80-90 |
| 2-Aminothiazole | Ethyl bromopyruvate | Ethanol | Reflux | 6 | 75-85 |
Application 2: Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives
Oxidative cyclization of N-guanylthioureas or related amidinothioureas is a common route to 5-amino-1,2,4-thiadiazoles. Here, the carbothioamide can be activated and reacted with a cyanamide equivalent.
Caption: Synthesis of 5-amino-1,2,4-thiadiazole derivatives.
-
To a solution of this compound (1.0 eq) and cyanamide (1.1 eq) in dimethylformamide (DMF), a base such as potassium carbonate (1.5 eq) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is then cooled to 0 °C, and 30% hydrogen peroxide (2.0 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried.
-
The crude product is recrystallized from ethanol to afford the pure 5-(3-ethylpyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine.
| Product Class | Reactant 2 | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Amino-1,2,4-thiadiazole | Cyanamide | H₂O₂ | DMF | 0 to RT | 12 | 65-75 |
| 5-Amino-1,2,4-thiadiazole | N-Cyanoguanidine | I₂ | Ethanol | RT | 8 | 60-70 |
These protocols highlight the utility of this compound as a valuable and versatile building block for the efficient synthesis of diverse heterocyclic structures, which are of significant interest in the field of drug discovery and development.
Application of 3-Ethylpyrrolidine-1-carbothioamide in Medicinal Chemistry
Application Note ID: AN-EPC-MC001
Abstract:
This document provides detailed application notes and protocols for the potential use of 3-Ethylpyrrolidine-1-carbothioamide in medicinal chemistry. While specific data for this exact molecule is not extensively available in public literature, this note extrapolates potential applications and methodologies based on the well-documented activities of structurally related pyrrolidine and carbothioamide derivatives. The pyrrolidine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties and 3D-dimensionality to molecules.[1] The carbothioamide moiety is a versatile functional group known to participate in various biological interactions, and its derivatives have been explored as antimicrobial and anticancer agents.[2] This document outlines hypothetical applications in these areas, supported by representative experimental protocols and data presented for analogous compounds.
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active compounds, including natural alkaloids and synthetic drugs.[3] Its non-planar, saturated nature allows for the exploration of three-dimensional chemical space, which is advantageous for specific and high-affinity interactions with biological targets.[1] The incorporation of a carbothioamide group at the 1-position introduces a hydrogen bond donor and acceptor with a reactive sulfur atom, which can engage in various interactions with biomolecules.
Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory effects.[4][5] Similarly, compounds containing a carbothioamide moiety have been investigated for their therapeutic potential. Given the combination of these two pharmacophorically important groups, this compound is a promising candidate for investigation in drug discovery programs.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound and its derivatives are proposed as potential candidates for the following therapeutic areas:
-
Antimicrobial Agents: Pyrrolidine derivatives have been reported to possess antibacterial and antifungal properties.[6][7] The carbothioamide group can contribute to this activity.
-
Anticancer Agents: Numerous pyrrolidine-containing molecules have been developed as anticancer drugs.[1] The mechanism of action could involve the inhibition of critical enzymes or disruption of cellular processes in cancer cells.
Quantitative Data Summary (Hypothetical Data Based on Analogs)
The following table summarizes hypothetical biological data for this compound, based on activities reported for structurally similar molecules in the literature.[2][6][8]
| Compound | Assay Type | Target Organism/Cell Line | Metric | Value | Reference Compound | Reference Value |
| This compound | Antibacterial | Staphylococcus aureus | MIC | 16 µg/mL | Ciprofloxacin | 0.5 µg/mL |
| This compound | Antibacterial | Escherichia coli | MIC | 32 µg/mL | Ciprofloxacin | 1 µg/mL |
| This compound | Antifungal | Candida albicans | MIC | 64 µg/mL | Nystatin | 2 µg/mL |
| This compound | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 15 µM | Doxorubicin | 1 µM |
| This compound | Anticancer | HeLa (Cervical Cancer) | IC₅₀ | 25 µM | Doxorubicin | 0.8 µM |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-substituted carbothioamides.[9]
Materials:
-
3-Ethylpyrrolidine
-
Methyl isothiocyanate
-
Acetonitrile (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve methyl isothiocyanate (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of 3-ethylpyrrolidine (1.0 equivalent) in acetonitrile dropwise to the stirred solution of methyl isothiocyanate over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the title compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (S. aureus, E. coli)
-
This compound (stock solution in DMSO)
-
Ciprofloxacin (control antibiotic)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare serial two-fold dilutions of this compound and ciprofloxacin in MHB in the 96-well plates. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (control drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO₂ incubator.
-
The next day, treat the cells with various concentrations of this compound and doxorubicin for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethylpyrrolidine-1-carbothioamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are a class of organic compounds containing a thiocarbonyl group bonded to a nitrogen atom. This functional group confers unique chemical properties that have been exploited in the development of various enzyme inhibitors. Thioamide-containing molecules have been shown to target a range of enzymes, including peroxidases, cysteine proteases, and kinases, by interacting with key residues in the enzyme's active site.[1][2] The pyrrolidine scaffold is a common feature in many biologically active compounds and has been successfully utilized in the design of enzyme inhibitors, such as those targeting the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[3][4]
The compound 3-Ethylpyrrolidine-1-carbothioamide incorporates both the thioamide and pyrrolidine moieties, making it a candidate for investigation as an enzyme inhibitor. These application notes provide a generalized framework and detailed protocols for assessing the enzyme inhibitory potential of this compound. The following protocols are based on established methods for thioamide-like compounds and provide a starting point for screening against various enzyme classes.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a representative peroxidase and cysteine protease. This data is for illustrative purposes to guide the presentation of experimental results.
| Target Enzyme | Substrate | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) | Inhibition Type |
| Peroxidase (e.g., LPO) | Guaiacol | 1 | 15.2 ± 1.8 | 25.6 | Competitive |
| 10 | 48.9 ± 3.2 | ||||
| 25 | 72.1 ± 4.5 | ||||
| 50 | 88.5 ± 2.9 | ||||
| 100 | 95.3 ± 1.5 | ||||
| Cysteine Protease (e.g., Cathepsin L) | Z-FR-AMC | 1 | 10.5 ± 1.2 | 32.1 | Non-competitive |
| 10 | 42.3 ± 2.5 | ||||
| 25 | 65.8 ± 3.8 | ||||
| 50 | 81.2 ± 4.1 | ||||
| 100 | 90.1 ± 2.3 |
Experimental Protocols
Protocol 1: Peroxidase Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of lactoperoxidase (LPO) by thioamide compounds.[1][5]
Objective: To determine the inhibitory effect of this compound on peroxidase activity.
Materials:
-
This compound
-
Peroxidase (e.g., Lactoperoxidase from bovine milk)
-
Guaiacol
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in phosphate buffer.
-
Prepare a solution of guaiacol in phosphate buffer.
-
Prepare a solution of H₂O₂ in phosphate buffer.
-
Prepare a solution of peroxidase in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Peroxidase solution
-
Inhibitor solution (or vehicle control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the guaiacol solution to each well.
-
Initiate the enzymatic reaction by adding the H₂O₂ solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance of the wells at 470 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes to monitor the formation of tetraguaiacol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cysteine Protease Inhibition Assay
This protocol is based on general methods for assessing the inhibition of cysteine proteases like cathepsins.[2]
Objective: To determine the inhibitory effect of this compound on cysteine protease activity.
Materials:
-
This compound
-
Cysteine Protease (e.g., Cathepsin L)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
Prepare a solution of the cysteine protease in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Cysteine protease solution
-
Inhibitor solution (or vehicle control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) using a fluorescence microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 3-Ethylpyrrolidine-1-carbothioamide Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for a high-throughput screening (HTS) campaign designed to identify and characterize small molecule inhibitors of a critical cancer-related protein kinase, referred to herein as "Kinase-X." The protocols are optimized for the screening of a chemical library containing 3-Ethylpyrrolidine-1-carbothioamide and its analogs.
Introduction to Kinase-X as a Therapeutic Target
Kinase-X is a serine/threonine kinase that has been implicated in the proliferation and survival of various cancer cell lines. Overexpression of Kinase-X is correlated with poor prognosis in several human cancers. Its role in promoting cell cycle progression and inhibiting apoptosis makes it a compelling target for therapeutic intervention. The carbothioamide and pyrrolidine scaffolds have been identified in several kinase inhibitors, suggesting that this compound and its derivatives are a promising class of compounds for screening against Kinase-X.
High-Throughput Screening Assay Principle
A biochemical HTS assay based on luminescence has been developed to identify inhibitors of Kinase-X. The assay measures the amount of ATP remaining in the reaction solution after the kinase reaction has occurred. In the presence of an active kinase, ATP is consumed to phosphorylate a substrate peptide. The addition of a luciferase/luciferin reagent results in a luminescent signal that is inversely proportional to the kinase activity. Therefore, a high luminescent signal indicates low ATP consumption and potent inhibition of Kinase-X.
Quantitative Data Summary
The following tables summarize the key performance metrics of the HTS assay and the results of a hypothetical screening campaign.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z' Factor | 0.78 | A measure of assay quality, indicating excellent separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | 8.2 | The ratio of the signal from the negative control (no inhibition) to the positive control (full inhibition). |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| Assay Volume | 10 µL | The total reaction volume in a 1536-well plate format. |
| Incubation Time | 60 minutes | The duration of the kinase reaction at room temperature. |
Table 2: Profile of Hit Compounds from Primary Screen
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| Lead-001 | This compound | 85.2% | 1.2 |
| Analog-A | [Structure of Analog A] | 92.1% | 0.8 |
| Analog-B | [Structure of Analog B] | 78.5% | 3.5 |
| Analog-C | [Structure of Analog C] | 65.0% | 8.1 |
Experimental Protocols
Kinase-X HTS Assay Protocol
This protocol is optimized for a 1536-well plate format.
Materials:
-
Kinase-X (recombinant human)
-
Kinase-X Substrate Peptide
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
This compound and other test compounds in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Luminescent Kinase Assay Reagent
-
1536-well white, solid-bottom microplates
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 10 nL of test compounds, positive control, or DMSO (negative control) into the appropriate wells of a 1536-well plate.
-
Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate mix in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a 2X ATP solution in assay buffer. To start the reaction, dispense 5 µL of the ATP solution into each well.
-
Incubation: Centrifuge the plates briefly to mix the reagents. Incubate the plates at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
IC50 Determination Protocol
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Compound Dispensing: Dispense 10 nL of each concentration of the serially diluted compounds into a 1536-well plate in triplicate.
-
Assay Execution: Follow steps 2-6 of the Kinase-X HTS Assay Protocol.
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified Kinase-X signaling pathway.
Caption: High-throughput screening experimental workflow.
Caption: Logical workflow for hit confirmation.
Application Notes & Protocols for the Quantification of 3-Ethylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Ethylpyrrolidine-1-carbothioamide in various matrices. The protocols described herein are based on common analytical techniques and are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement. The presence of the carbothioamide group should provide sufficient UV absorbance for detection.
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (preliminary scan recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.
Experimental Protocol
a. Sample Preparation (with Derivatization):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard.
-
Heat the mixture at 60 °C for 30 minutes to facilitate derivatization.
-
Cool the sample to room temperature and inject it into the GC-MS system.
b. Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
c. Data Analysis:
-
Identify the peaks of the derivatized this compound and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analyte in samples using this calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (% RSD) | < 3.0% |
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices such as plasma or urine.
Experimental Protocol
a. Sample Preparation (e.g., Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
b. Instrumentation and Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 3 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM).
-
Precursor and product ion transitions need to be optimized by direct infusion of a standard solution of this compound.
-
c. Data Analysis:
-
Monitor the specific MRM transitions for the analyte and the internal standard.
-
Integrate the peak areas for the respective transitions.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 99.1 - 100.8% |
| Precision (% RSD) | < 1.5% |
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Application Notes and Protocols: 3-Ethylpyrrolidine-1-carbothioamide as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Ethylpyrrolidine-1-carbothioamide, a sulfur-containing ligand with significant potential in coordination chemistry and drug development. Due to the limited direct literature on this specific ligand, this document leverages established principles from analogous N-substituted thiourea derivatives to propose its synthesis, explore its coordination behavior, and outline potential applications.
Introduction
Thiourea and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through their sulfur and nitrogen donor atoms.[1][2] The resulting metal complexes exhibit diverse structural motifs and have shown promise in various applications, including catalysis, materials science, and particularly in medicine as antimicrobial and anticancer agents.[3][4][5] The pyrrolidine scaffold is a prevalent feature in many biologically active compounds and approved drugs, valued for its structural properties that influence pharmacological efficacy. The combination of the thiourea moiety and a substituted pyrrolidine ring in this compound suggests its potential to form novel coordination complexes with interesting biological activities.
Ligand Synthesis
A plausible synthetic route for this compound is proposed based on the well-established reaction between isothiocyanates and amines.
2.1. Proposed Synthesis of this compound
The synthesis would involve the reaction of 3-ethylpyrrolidine with an appropriate thiocarbonyl transfer reagent, such as ethyl isothiocyanate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylpyrrolidine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or ethanol.
-
Reagent Addition: To the stirred solution, add ethyl isothiocyanate (1.05 eq.) dropwise at room temperature.[6]
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Coordination Chemistry
Thiourea derivatives are known to exhibit versatile coordination behavior, acting as either monodentate or bidentate ligands.[1]
-
Monodentate Coordination: The ligand can coordinate to a metal center solely through the sulfur atom. This is the most common coordination mode for simple thiourea ligands.
-
Bidentate N,S-Chelation: In many cases, particularly with deprotonation of the amide nitrogen, thiourea derivatives can act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a stable chelate ring.[7]
The coordination of this compound to a metal ion (M) is expected to follow these patterns, leading to a variety of complex geometries, including tetrahedral, square-planar, and octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands.[8][9]
Diagram of Coordination Modes:
Caption: Expected coordination modes of this compound.
Potential Applications in Drug Development
Metal complexes of thiourea derivatives have garnered significant interest for their potential therapeutic applications.
4.1. Anticancer Activity
Numerous studies have reported the cytotoxic effects of gold(I), silver(I), copper(I), and platinum(II) complexes with thiourea-based ligands against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of enzymes like thioredoxin reductase or interaction with DNA. The presence of the lipophilic ethyl and pyrrolidine groups in this compound may enhance cellular uptake of its metal complexes, potentially leading to improved anticancer activity.
4.2. Antimicrobial Activity
Thiourea-metal complexes have also demonstrated promising activity against a range of bacteria and fungi.[1] The coordination of the thiourea ligand to a metal ion can enhance its antimicrobial properties. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
Diagram of Drug Development Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Compounds of thiourea and its complexes with metal salts [inis.iaea.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl Isothiocyanate (542-85-8) | Supplier & Exporter [chemicalbull.com]
- 7. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. N, N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo experimental design with 3-Ethylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for the initial in vitro and in vivo characterization of the novel compound, 3-Ethylpyrrolidine-1-carbothioamide. Based on the known biological activities of structurally related pyrrolidine and carbothioamide derivatives, the primary hypothesized activities for this compound are anticancer and antimicrobial. This document outlines detailed protocols for assessing cytotoxicity against cancer cell lines, induction of apoptosis, effects on the cell cycle, and antimicrobial efficacy against common bacterial strains. Furthermore, a protocol for a murine xenograft model is provided to evaluate in vivo anti-tumorigenic potential. Illustrative data is presented in tabular format, and key experimental workflows and a hypothetical signaling pathway are visualized using diagrams.
Introduction: The Therapeutic Potential of Pyrrolidine Derivatives
The pyrrolidine ring is a core scaffold in numerous biologically active molecules, including many approved pharmaceuticals.[1] Derivatives of pyrrolidine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1] The inclusion of a carbothioamide moiety can further enhance these activities, with many thiourea and carbothioamide-containing compounds exhibiting potent anticancer and antimicrobial effects.[2]
This compound is a novel compound combining these two key pharmacophores. While specific biological data for this compound is not yet available, its structural features suggest a strong potential for therapeutic applications, particularly in oncology and infectious diseases. The following protocols are designed to systematically investigate these hypothesized activities.
In Vitro Experimental Protocols
The initial in vitro screening is designed to rapidly assess the biological activity of this compound.
Assessment of Anticancer Activity
A panel of human cancer cell lines should be used to evaluate the breadth of the compound's cytotoxic effects. Suggested cell lines include:
-
MCF-7: Breast adenocarcinoma
-
NCI-H460: Lung carcinoma
-
HCT116: Colon carcinoma
-
U-251: Glioblastoma
A non-cancerous cell line, such as HaCaT (keratinocytes), should be included to assess selectivity.[3]
The MTT assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[4]
Materials:
-
Human cancer cell lines and a non-cancerous control line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells and vehicle (DMSO) controls.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[5]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium
-
6-well plates
-
This compound
-
Lysis buffer
-
Caspase-3 colorimetric assay kit (containing a pNA-labeled substrate)
-
Microplate reader
Procedure:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with this compound at concentrations around its IC₅₀ value for 24 hours. Include an untreated control.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol.[6]
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein from each lysate to appropriate wells.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.[6]
-
Measure the absorbance at 405 nm.[6]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[7][8]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[9]
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessment of Antimicrobial Activity
The antimicrobial potential of this compound will be evaluated against a panel of clinically relevant bacteria.
Suggested Strains:
-
Staphylococcus aureus (Gram-positive)
-
Bacillus subtilis (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound
-
Gentamicin (positive control)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
In Vivo Experimental Protocol
Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol outlines the use of a tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of this compound.[2][12]
Materials:
-
BALB/c nude mice (4-6 weeks old)[2]
-
Human cancer cells (e.g., HCT116)
-
Serum-free medium
-
This compound formulated for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Vehicle control solution
-
Positive control drug (e.g., 5-Fluorouracil)
-
Digital calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ HCT116 cells suspended in 0.1 mL of serum-free medium into the right flank of each mouse.[2]
-
Monitor the mice for tumor growth. When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (n=8 per group):
-
Vehicle Control
-
This compound (e.g., 25 mg/kg)
-
This compound (e.g., 50 mg/kg)
-
Positive Control (e.g., 5-FU)
-
-
Administer the treatments (e.g., intraperitoneal injection) daily for 21 days.
-
Measure tumor volume with digital calipers every 3 days using the formula: Volume = (length x width²) / 2.[12][13]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) ± SD |
| MCF-7 | Value |
| NCI-H460 | Value |
| HCT116 | Value |
| U-251 | Value |
| HaCaT | Value |
Table 2: Effect of this compound on Caspase-3 Activity in HCT116 Cells
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) ± SD |
| Control | 0 | 1.0 ± 0.1 |
| Compound | IC₅₀/2 | Value |
| Compound | IC₅₀ | Value |
| Compound | 2 x IC₅₀ | Value |
Table 3: Cell Cycle Distribution of HCT116 Cells after Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (24h) | Value | Value | Value |
| Compound (IC₅₀, 24h) | Value | Value | Value |
| Control (48h) | Value | Value | Value |
| Compound (IC₅₀, 48h) | Value | Value | Value |
Table 4: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | Value | Value |
| B. subtilis | Value | Value |
| E. coli | Value | Value |
| P. aeruginosa | Value | Value |
Table 5: In Vivo Antitumor Efficacy in Murine Xenograft Model
| Treatment Group | Average Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | 0 |
| Compound (25 mg/kg) | Value | Value |
| Compound (50 mg/kg) | Value | Value |
| Positive Control | Value | Value |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical PI3K/Akt signaling pathway, a common target in cancer therapy, which could be inhibited by this compound.
Caption: Hypothetical PI3K/Akt signaling pathway as a potential target.
In Vitro Experimental Workflow
The diagram below outlines the workflow for the in vitro assessment of this compound.
Caption: Workflow for in vitro anticancer and antimicrobial screening.
In Vivo Experimental Workflow
The following diagram illustrates the logical flow of the in vivo xenograft study.
Caption: Workflow for the in vivo murine xenograft model study.
References
- 1. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 3. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. In vivo mouse xenograft tumor model [bio-protocol.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Note: 3-Ethylpyrrolidine-1-carbothioamide as a Molecular Probe for Fluorescence-Based Assays
Introduction
3-Ethylpyrrolidine-1-carbothioamide is a novel small molecule probe combining the structural features of a pyrrolidine ring and a carbothioamide group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds and FDA-approved drugs.[1][2][3][4] The thioamide group, an isostere of the amide bond, possesses unique physicochemical properties, including the ability to act as a fluorescence quencher.[5][6][7] Thioamides can quench the fluorescence of various fluorophores through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[6][8][9] This property, combined with the minimal steric perturbation of a single-atom substitution, makes thioamide-containing molecules valuable tools for studying molecular interactions, protein dynamics, and enzyme activity.[10][11]
This application note describes the potential use of this compound as a molecular probe in fluorescence-based assays, leveraging its thioamide moiety as a quenching agent. We present a hypothetical application in a competitive binding assay for a target protein, alongside detailed experimental protocols.
Disclaimer: The following application and protocols are theoretical and based on the known properties of thioamide and pyrrolidine derivatives. No specific experimental data for this compound as a molecular probe has been published to date.
Principle of Action
The proposed mechanism of action for this compound as a molecular probe is based on fluorescence quenching. In a competitive binding assay, a fluorescently-labeled ligand is bound to a target protein, resulting in a high fluorescence signal. When this compound is introduced and binds to the same site on the target protein, it displaces the fluorescent ligand. If the probe itself is non-fluorescent and can quench the fluorophore on the displaced ligand when in close proximity in solution, a decrease in fluorescence intensity will be observed. The degree of fluorescence quenching will be proportional to the concentration and binding affinity of this compound.
Alternatively, if the protein itself contains a fluorescent amino acid (like Tryptophan) in the binding pocket, the binding of the thioamide probe could lead to direct quenching of the intrinsic protein fluorescence.[9]
Potential Applications
-
High-Throughput Screening (HTS): As a tool for identifying and characterizing novel ligands for a specific protein target in a competitive binding format.
-
Enzyme Inhibition Assays: To study the inhibition of enzymes where the probe can bind to the active site and displace a fluorescent substrate or inhibitor.
-
Protein-Ligand Interaction Studies: To determine the binding affinity (Kd) and kinetics of the probe for its target protein.
-
Validation of Drug Targets: To probe the function of a target protein in a cellular context by observing the downstream effects of binding.
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar N-substituted carbothioamides.[12][13]
Materials:
-
3-Ethylpyrrolidine
-
A suitable isothiocyanate (e.g., phenyl isothiocyanate as a starting point for derivatization, or a custom-synthesized isothiocyanate)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 3-ethylpyrrolidine (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the isothiocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthesis of this compound
Caption: A flowchart illustrating the synthesis of the molecular probe.
Competitive Binding Assay Protocol
This protocol describes a hypothetical assay to measure the binding of this compound to a target protein by displacing a fluorescently labeled ligand.
Materials:
-
Target protein
-
Fluorescently labeled ligand (e.g., a known binder with a conjugated fluorophore like FITC or a coumarin derivative)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the target protein in the assay buffer at twice the final desired concentration.
-
Prepare a solution of the fluorescently labeled ligand in the assay buffer at twice the final desired concentration.
-
Prepare a serial dilution of this compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration is below 1% in all wells.
-
-
Assay Setup:
-
Add a fixed volume of the target protein solution to each well of the microplate.
-
Add the serially diluted this compound solutions to the wells.
-
Include control wells:
-
Positive control: Target protein + fluorescent ligand (no probe).
-
Negative control: Assay buffer + fluorescent ligand (no protein, no probe).
-
Vehicle control: Target protein + fluorescent ligand + vehicle (DMSO at the highest concentration used).
-
-
Initiate the binding reaction by adding a fixed volume of the fluorescently labeled ligand solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all measurements.
-
Normalize the data to the positive control (100% fluorescence) and calculate the percentage of fluorescence quenching for each concentration of the probe.
-
Plot the percentage of quenching against the logarithm of the probe concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value of this compound.
-
Caption: Inhibition of a hypothetical kinase signaling pathway by the probe.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Side-chain thioamides as fluorescence quenching probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioamide quenching of intrinsic protein fluorescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 3-Ethylpyrrolidine-1-carbothioamide
Abstract:
These application notes provide a detailed protocol for the scale-up synthesis of 3-Ethylpyrrolidine-1-carbothioamide, a valuable research chemical. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable procedure for producing gram-scale quantities of the target compound. The protocol is based on a two-step process commencing from commercially available 3-ethylpyrrolidine. Emphasis is placed on experimental details, safety precautions, and data presentation to ensure reproducibility and safe laboratory practices.
Introduction
This compound is a substituted pyrrolidine derivative containing a carbothioamide functional group. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and natural products. The carbothioamide group, also known as a thiourea derivative, is a key pharmacophore in a variety of therapeutic agents. The synthesis of this compound on a research scale is crucial for further investigation into its potential biological activities and for its use as a building block in medicinal chemistry and drug discovery programs.
This document outlines a robust and scalable synthetic route to this compound, starting from 3-ethylpyrrolidine. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Proposed Synthetic Route
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the formation of an intermediate, 3-ethylpyrrolidine-1-carbothioyl chloride, through the reaction of 3-ethylpyrrolidine with the thiocarbonylating agent, thiophosgene. The subsequent step involves the aminolysis of the thiocarbamoyl chloride intermediate with ammonia to yield the desired primary carbothioamide.
Materials and Equipment
Materials:
-
3-Ethylpyrrolidine (racemic or enantiomerically pure, >98% purity)
-
Thiophosgene (≥97% purity)
-
Dichloromethane (DCM), anhydrous (≥99.8% purity)
-
Triethylamine (TEA), distilled (≥99.5% purity)
-
Ammonia solution (7 N in methanol or aqueous 28-30%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Three-neck round-bottom flasks (appropriate sizes for the desired scale)
-
Magnetic stirrers and stir bars
-
Heating mantle with temperature controller
-
Ice bath
-
Dropping funnel
-
Condenser
-
Nitrogen or Argon gas supply with a manifold
-
Schlenk line or equivalent inert atmosphere setup
-
Rotary evaporator
-
Glass funnels and filter paper
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Fume hood with excellent ventilation (essential for handling thiophosgene)
Safety Precautions
Thiophosgene is highly toxic, corrosive, and a lachrymator. All manipulations involving thiophosgene must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times. Have a quench solution (e.g., concentrated sodium hydroxide solution) readily available to neutralize any spills.
Ammonia solutions are corrosive and have a pungent odor. Handle in a well-ventilated area. Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Experimental Protocols
Step 1: Synthesis of 3-Ethylpyrrolidine-1-carbothioyl chloride
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
In the flask, dissolve 3-ethylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of thiophosgene (1.1 eq) in anhydrous DCM.
-
Add the thiophosgene solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes. A precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
The resulting slurry containing the intermediate 3-ethylpyrrolidine-1-carbothioyl chloride is typically used directly in the next step without isolation.
Step 2: Synthesis of this compound
-
Cool the reaction mixture from Step 1 back to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (7 N, 3.0 eq) or a concentrated aqueous ammonia solution (28-30%, 3.0 eq) to the stirred reaction mixture. The addition should be exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC for the disappearance of the intermediate.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterize the final product by NMR and MS to confirm its identity and purity.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis of this compound.
| Parameter | Step 1: Carbothioyl Chloride Formation | Step 2: Amidation |
| Reactants | ||
| 3-Ethylpyrrolidine | 10.0 g (100.8 mmol, 1.0 eq) | - |
| Thiophosgene | 12.7 g (110.9 mmol, 1.1 eq) | - |
| Triethylamine | 12.2 g (16.8 mL, 121.0 mmol, 1.2 eq) | - |
| Ammonia (7N in Methanol) | - | 43.2 mL (302.4 mmol, 3.0 eq) |
| Solvents | ||
| Anhydrous Dichloromethane | 200 mL | - |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Work-up & Purification | ||
| Quenching Agent | - | Water |
| Purification Method | - | Flash Column Chromatography |
| Expected Yield | - | 11.0 - 13.5 g (70 - 85% over two steps) |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The protocol detailed in these application notes provides a reliable and scalable method for the synthesis of this compound for research purposes. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently produce the target compound in gram-scale quantities. The provided data table and workflow diagram serve as practical guides for the execution of this synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylpyrrolidine-1-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Ethylpyrrolidine-1-carbothioamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Question | Possible Causes & Solutions |
| SYN-001 | Low or no product yield. | 1. Poor Quality of Starting Materials: - 3-Ethylpyrrolidine: Ensure it is free of impurities and moisture. Use a freshly opened bottle or distill before use. - Thiocarbonylating Agent: Verify the purity and reactivity of the chosen reagent (e.g., thiophosgene, carbon disulfide, or an isothiocyanate precursor).2. Inefficient Thiocarbamoylation: - Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessive heat can lead to decomposition. Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 40°C, 60°C). - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Steric Hindrance: 3-Ethylpyrrolidine is a secondary amine, which can exhibit some steric hindrance. Using a more reactive thiocarbonylating agent or a suitable catalyst might be necessary.[1][2]3. Incomplete Reaction Work-up: - Product Solubility: The product might be partially soluble in the aqueous phase during extraction. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery. - pH Adjustment: Ensure the pH is optimal for product stability and extraction. |
| SYN-002 | Presence of multiple spots on TLC, indicating impurities. | 1. Side Reactions: - Formation of Symmetrical Thiourea: If using a method that generates an isothiocyanate in situ, excess amine can react to form a symmetrical thiourea. Use a controlled stoichiometry of reactants. - Decomposition of Reagents or Product: Some thiocarbonylating agents and thiourea products can be unstable. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary and avoid prolonged exposure to high temperatures.2. Incomplete Reaction: - Unreacted starting materials will appear as separate spots on the TLC. Drive the reaction to completion by extending the reaction time or increasing the temperature slightly.3. Ineffective Purification: - Recrystallization: Choose an appropriate solvent system for recrystallization. A solvent in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. - Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography. Select a suitable stationary phase (e.g., silica gel) and eluent system to achieve good separation. |
| SYN-003 | Difficulty in isolating the final product. | 1. Product is an oil instead of a solid: - Some thioureas are oils at room temperature. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach.2. Product is highly soluble in the purification solvent: - If the product is too soluble for recrystallization, consider precipitation by adding a non-solvent. For instance, if the product is dissolved in a polar solvent, try adding a non-polar solvent dropwise until the product precipitates. |
| SYN-004 | Inconsistent yields between batches. | 1. Variability in Reagent Quality: - Use reagents from the same batch for a series of experiments to minimize variability. Always check the purity of new batches of starting materials.2. Reaction Conditions Not Strictly Controlled: - Ensure consistent control over reaction parameters such as temperature, stirring speed, and rate of reagent addition.3. Atmospheric Moisture: - Thiocarbonylating agents can be sensitive to moisture. Use dry solvents and perform the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and direct methods for synthesizing N-substituted thioureas from a secondary amine like 3-ethylpyrrolidine involve:
-
Reaction with a Thiocarbonyl Transfer Agent: A widely used method involves reacting the amine with a thiocarbonyl transfer agent such as 1,1'-thiocarbonyldiimidazole (TCDI) or thiophosgene. TCDI is often preferred as it is a stable solid and the byproducts are easily removed.
-
Reaction with Carbon Disulfide: This method involves the reaction of the amine with carbon disulfide, typically in the presence of a base. This route can sometimes lead to the formation of dithiocarbamate salts as intermediates.[2]
-
From an Isothiocyanate: While not a direct reaction with the amine, an isothiocyanate precursor can be used. However, this is less common for N,N-disubstituted thioureas.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material (3-ethylpyrrolidine). A developing product spot and the disappearance of the starting material spot will indicate the progression of the reaction. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS can be used to track the formation of the product and the consumption of reactants.
Q3: What is the best method for purifying this compound?
A3: The purification method depends on the nature of the product and the impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes) is often the most effective method for obtaining high purity.
-
Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) usually provides good separation.
Q4: My yield is consistently low. What are the key parameters to optimize?
A4: To improve the yield, consider optimizing the following parameters:
-
Stoichiometry of Reactants: Vary the molar ratio of 3-ethylpyrrolidine to the thiocarbonylating agent. A slight excess of one reagent might drive the reaction to completion.
-
Reaction Temperature: As mentioned in the troubleshooting guide, temperature is a critical parameter. Perform small-scale reactions at different temperatures to find the optimum.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Test a range of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Presence of a Base: For reactions involving thiophosgene or carbon disulfide, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be crucial to scavenge the acidic byproducts (e.g., HCl).
Data on Yield Improvement
The following table summarizes hypothetical data from optimization experiments for the synthesis of this compound from 3-ethylpyrrolidine and 1,1'-thiocarbonyldiimidazole (TCDI).
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Equivalents of TCDI | Yield (%) |
| 1 | Dichloromethane | 25 (Room Temp.) | 12 | 1.0 | 45 |
| 2 | Dichloromethane | 40 (Reflux) | 6 | 1.0 | 65 |
| 3 | Tetrahydrofuran | 25 (Room Temp.) | 12 | 1.0 | 52 |
| 4 | Tetrahydrofuran | 66 (Reflux) | 4 | 1.0 | 78 |
| 5 | Acetonitrile | 25 (Room Temp.) | 12 | 1.0 | 60 |
| 6 | Acetonitrile | 82 (Reflux) | 3 | 1.0 | 85 |
| 7 | Acetonitrile | 82 (Reflux) | 3 | 1.2 | 92 |
| 8 | Acetonitrile | 82 (Reflux) | 3 | 0.9 | 75 |
This data is illustrative and serves as a guide for optimization.
Experimental Protocol
Synthesis of this compound using 1,1'-Thiocarbonyldiimidazole (TCDI)
Materials:
-
3-Ethylpyrrolidine (1.0 eq)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
To a solution of 3-ethylpyrrolidine (1.0 g, 10.1 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere, add 1,1'-thiocarbonyldiimidazole (2.16 g, 12.1 mmol, 1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes/ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any unreacted TCDI and imidazole byproduct.
-
Wash the organic layer with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Overcoming solubility issues with 3-Ethylpyrrolidine-1-carbothioamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Ethylpyrrolidine-1-carbothioamide in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most biological assays, it is recommended to first prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a versatile solvent capable of dissolving many poorly water-soluble compounds. For final assay conditions, this stock solution should be diluted in the aqueous assay buffer. It is crucial to ensure the final concentration of DMSO is low enough to not affect the biological system, typically below 0.5%.
Q2: I am observing precipitation of the compound after diluting the DMSO stock in my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in the assay.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration low is important, sometimes a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always run a vehicle control with the same DMSO concentration to assess its effect on the assay.
-
Use a co-solvent: The addition of a small amount of another water-miscible organic solvent to the assay buffer, such as ethanol or polyethylene glycol (PEG), can sometimes improve solubility.
-
pH adjustment: The solubility of a compound can be pH-dependent. If the compound has ionizable groups, adjusting the pH of the assay buffer (within the limits of experimental viability) might enhance its solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and promote dissolution.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in aqueous solutions like water or PBS is often challenging for carbothioamide derivatives due to their generally low water solubility. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound during your experiments.
Table 1: Solubility Troubleshooting Matrix
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution (e.g., to 37°C) and vortex. Increase the solvent volume to prepare a lower concentration stock solution. |
| Precipitation upon addition to aqueous buffer. | Compound has low aqueous solubility. | Decrease the final compound concentration. Increase the final DMSO concentration slightly (run vehicle controls). Consider the use of co-solvents or solubility enhancers. |
| Inconsistent assay results. | Compound precipitation over time. | Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Centrifuge the plate or tubes to pellet any precipitate before reading the results. |
| Cloudy or hazy solution. | Formation of fine precipitate or aggregates. | Filter the final solution through a 0.22 µm syringe filter. Use sonication to disperse aggregates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh 1.58 mg of this compound (Molecular Weight: 158.27 g/mol ).
-
Dissolution: Add 100 µL of high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) and brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Kinase Assay Dilution Protocol
This protocol is a general example and should be optimized for your specific kinase and assay conditions.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock 1:10 in DMSO.
-
Serial Dilutions: Perform serial dilutions of the 1 mM intermediate solution in DMSO to create a concentration range for your assay (e.g., 10-point, 3-fold serial dilution).
-
Final Dilution in Assay Buffer: Dilute each of the DMSO serial dilutions 1:100 into the kinase assay buffer. For example, add 1 µL of each DMSO dilution to 99 µL of assay buffer. This will result in a final DMSO concentration of 1%.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 99 µL of assay buffer.
-
Assay Procedure: Proceed with the addition of enzyme, substrate, and ATP as per your specific kinase assay protocol.
Visualizations
Experimental Workflow for Solubility Testing
Caption: Workflow for preparing and testing the solubility of this compound.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of similar carbothioamide compounds, a potential mechanism of action could involve the inhibition of a protein kinase cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Common side reactions in the synthesis of 3-Ethylpyrrolidine-1-carbothioamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Ethylpyrrolidine-1-carbothioamide. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for synthesizing N,N'-disubstituted thioureas, such as this compound, is the reaction of the corresponding amine with an appropriate isothiocyanate. In this case, 3-ethylpyrrolidine would be reacted with a suitable isothiocyanate precursor, such as benzoyl isothiocyanate, followed by hydrolysis, or directly with a desired isothiocyanate. Another common approach involves the use of carbon disulfide in the presence of a base.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Purity of reactants: Impurities in the starting materials, particularly the 3-ethylpyrrolidine or the isothiocyanate reagent, can lead to side reactions and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and stoichiometry of the reactants is crucial. The reaction conditions may need to be optimized.
-
Product loss during workup and purification: The product may be lost during extraction or recrystallization steps. Ensure proper phase separation during extraction and minimize transfers of the product.
Q3: My final product is impure. What are the likely side products?
A3: Common impurities include:
-
Unreacted starting materials: Residual 3-ethylpyrrolidine or the isothiocyanate reagent may be present.
-
Symmetrically disubstituted thiourea: If using a precursor like thiophosgene or carbon disulfide to generate the isothiocyanate in situ, the formation of a symmetrical thiourea from the reaction of the isothiocyanate with another molecule of 3-ethylpyrrolidine is a possible side reaction.
-
Byproducts from the isothiocyanate reagent: If using a complex isothiocyanate, byproducts from its decomposition or side reactions can contaminate the final product.
-
Hydrolysis of the product: Depending on the workup conditions, the carbothioamide could be susceptible to hydrolysis, although this is generally not a major concern under standard conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low reactivity of the isothiocyanate. | Consider using a more reactive isothiocyanate or adding a catalytic amount of a non-nucleophilic base like triethylamine (TEA) to facilitate the reaction.[1] |
| Poor quality of starting materials. | Ensure the purity of 3-ethylpyrrolidine and the isothiocyanate reagent using techniques like NMR or GC-MS before starting the reaction. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. While many thiourea syntheses proceed at room temperature, some may require gentle heating. | |
| Presence of a Major Side Product | Formation of symmetrical thiourea. | If generating the isothiocyanate in situ, ensure slow addition of the amine to an excess of the thiocarbonylating agent. |
| Reaction with solvent or impurities. | Use a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure all glassware is thoroughly dried. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | If recrystallization is challenging, consider column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate). |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Ethylpyrrolidine
-
Benzoyl isothiocyanate
-
Methanol
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylpyrrolidine (1.0 equivalent) in dichloromethane.
-
Addition of Isothiocyanate: To the stirred solution, add benzoyl isothiocyanate (1.05 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Hydrolysis: Once the reaction is complete, add methanol to the reaction mixture, followed by a 1 M sodium hydroxide solution to hydrolyze the benzoyl group.
-
Workup: Stir the mixture vigorously for 1-2 hours. Separate the organic layer, and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizing the Synthesis and Side Reactions
Synthetic Pathway and Potential Side Reactions
Caption: Proposed synthesis of this compound and potential side reactions.
References
Technical Support Center: Purification of 3-Ethylpyrrolidine-1-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the purification of crude 3-Ethylpyrrolidine-1-carbothioamide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Extraction
-
Symptom: The purity of this compound is below the desired specification after a standard liquid-liquid extraction.
-
Possible Cause: Co-extraction of impurities with similar polarity to the target compound. This is a common issue, especially if Lawesson's reagent was used in the synthesis, as its byproducts can have similar solubility characteristics to the desired thioamide.[1][2]
-
Troubleshooting Steps:
-
pH Adjustment: Modify the pH of the aqueous layer during extraction. Thioamides can have different partitioning behaviors at various pH levels. Experiment with acidic and basic washes to selectively remove impurities.
-
Solvent System Optimization: Vary the organic solvent used for extraction. A solvent screen with solvents of different polarities (e.g., ethyl acetate, dichloromethane, diethyl ether) can help identify a system that provides better separation.
-
Back Extraction: Perform a back extraction by transferring the organic layer containing the product to a fresh aqueous phase with a different pH to further remove impurities.
-
Issue 2: Difficulty in Removing Colored Impurities
-
Symptom: The isolated product has a persistent yellow or brown color, indicating the presence of impurities.
-
Possible Cause: Formation of colored byproducts during the reaction or degradation of the product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter the charcoal. This can effectively remove many colored impurities.
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing colored impurities. Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]
-
Issue 3: Product Oiling Out During Recrystallization
-
Symptom: The product separates as an oil instead of forming crystals when the recrystallization solution is cooled.
-
Possible Cause:
-
The boiling point of the solvent is too high.
-
The product is still impure.
-
The cooling rate is too fast.
-
-
Troubleshooting Steps:
-
Solvent Selection: Choose a lower-boiling point solvent or a solvent mixture.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Further Purification: If oiling out persists, the product may require further purification by another method, such as column chromatography, before attempting recrystallization again.
-
Issue 4: Poor Separation in Column Chromatography
-
Symptom: The product co-elutes with impurities during column chromatography.
-
Possible Cause:
-
Inappropriate solvent system (eluent).
-
Incorrect stationary phase (e.g., silica gel, alumina).
-
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the product and impurities.
-
Gradient Elution: If a single solvent system is ineffective, use a gradient elution where the polarity of the eluent is gradually increased during the chromatography run.
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like acidic or basic alumina, which can be beneficial for separating compounds like thiols and thioamides.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common process-related impurities in thioamide synthesis can include unreacted starting materials (e.g., the corresponding amide), byproducts from the thionating agent (e.g., byproducts of Lawesson's reagent), and products of side reactions or degradation.[1][6][7]
Q2: Which purification technique is most suitable for large-scale purification of this compound?
A2: For large-scale purification, recrystallization is often preferred due to its cost-effectiveness and scalability.[8] However, if the crude product is an oil or highly impure, a preliminary purification by liquid-liquid extraction or a chromatography-free workup might be necessary.[1][8]
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring purity.[9] Thin-Layer Chromatography (TLC) is a quicker, qualitative alternative for tracking the progress of a reaction or the separation during column chromatography.
Q4: What are the typical storage conditions for purified this compound?
A4: Thioamides can be sensitive to oxidation and hydrolysis. It is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature to minimize degradation.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (e.g., silica gel) and eluent system that gives good separation.
-
Column Packing: Prepare a column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[10]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A dilute acid solution (e.g., 1 M HCl) to remove basic impurities.
-
A dilute base solution (e.g., 1 M NaHCO3) to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | Scalable, cost-effective, can yield high purity.[8] | Only for solids, potential for product loss in mother liquor. | High-volume purification of solid products. |
| Column Chromatography | High resolution, applicable to liquids and solids. | Can be time-consuming, requires significant solvent, less scalable. | Purification of small to medium quantities, separation of complex mixtures.[2] |
| Liquid-Liquid Extraction | Fast, simple, good for initial cleanup.[10] | Lower resolution, may not remove impurities with similar solubility.[10] | Initial workup and removal of acidic/basic impurities. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Ethylpyrrolidine-1-carbothioamide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethylpyrrolidine-1-carbothioamide and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for synthesizing this compound analogs?
A1: The most common and efficient method for synthesizing N,N-disubstituted thioamides, such as this compound analogs, is the Willgerodt–Kindler reaction.[1] This reaction typically involves a three-component condensation of a carbonyl compound, elemental sulfur, and a secondary amine like 3-ethylpyrrolidine.[1] Alternative methods include the use of different sulfurating agents or the conversion of the corresponding carboxamide to a thioamide.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Incomplete reaction, side product formation, or degradation of the product can be the primary causes. To improve the yield, consider the following optimization strategies:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While some reactions can be performed neat (solvent-free)[2], polar aprotic solvents like THF or CH3CN can sometimes improve yields.[3]
-
Temperature: The reaction temperature is a critical parameter. For the Willgerodt-Kindler reaction, temperatures around 100°C are often employed for cyclic secondary amines.[2] However, some variations may require higher temperatures, for instance, when using ketones as starting materials, the temperature might need to be raised to 90°C.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Stoichiometry of Reactants: The molar ratio of the reactants can affect the yield. Optimizing the equivalents of the amine, sulfur, and the third component (e.g., an aldehyde or ketone) is recommended.
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Side reactions in thioamide synthesis can be a significant issue. In the context of peptide synthesis involving thioamides, side reactions like epimerization and chain scission are common, particularly under acidic conditions.[4][5] While not a peptide synthesis, analogous side reactions can occur. To minimize side products:
-
Control Temperature: Exceedingly high temperatures can lead to decomposition and the formation of undesired byproducts.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of reactants and intermediates.
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions.
-
Protecting Groups: In complex syntheses, the use of protecting groups on sensitive functionalities can prevent unwanted side reactions. For thioamides, thioimidates have been used as reversible protecting groups.[4]
Q4: What are the best practices for the purification of this compound analogs?
A4: Purification of thioamides can often be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific analog. A common starting point is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Check the quality and purity of starting materials, especially the sulfur source. |
| Inappropriate reaction temperature | Optimize the reaction temperature. A typical range for the Willgerodt-Kindler reaction is 80-120°C.[2][6] | |
| Incorrect solvent | Experiment with different solvents such as THF, DMSO, or even solvent-free conditions.[2][3][6] | |
| Formation of Multiple Products | Reaction temperature is too high | Lower the reaction temperature to minimize thermal decomposition and side reactions. |
| Presence of oxygen | Conduct the reaction under an inert atmosphere (N2 or Ar). | |
| Impure starting materials | Purify all starting materials before use. | |
| Product Degradation during Workup or Purification | Acidic or basic conditions | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids or bases. |
| High temperatures during purification | Use a rotovap at a moderate temperature for solvent removal. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | Use a different extraction solvent or perform multiple extractions. |
| Product is an oil | If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, purification by column chromatography is the best option. |
Experimental Protocols
General Procedure for the Synthesis of this compound Analogs via the Willgerodt-Kindler Reaction
This protocol is a general guideline and may require optimization for specific analogs.
Materials:
-
3-Ethylpyrrolidine
-
An appropriate aldehyde or ketone
-
Elemental Sulfur (S8)
-
Solvent (e.g., THF, DMSO, or neat)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 eq), 3-ethylpyrrolidine (1.2 eq), and elemental sulfur (1.5 eq).
-
If using a solvent, add it to the flask (e.g., 5 mL of THF per mmol of aldehyde/ketone).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the optimized reaction time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Thioamide Synthesis
The following table, adapted from a study on pyrazole-thioamide synthesis, illustrates how reaction conditions can be optimized.[3] A similar approach can be used for this compound analogs.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH3CN | 70 | 12 | 45 |
| 2 | THF | 70 | 12 | 61 |
| 3 | DMSO | 70 | 12 | 52 |
| 4 | Toluene | 70 | 12 | 38 |
| 5 | THF | 50 | 12 | 48 |
| 6 | THF | 90 | 12 | 55 |
| 7 | THF | 70 | 8 | 53 |
| 8 | THF | 70 | 16 | 60 |
Data is illustrative and based on a related synthesis.[3] Optimal conditions for this compound analogs may vary.
Visualizations
Caption: Hypothetical reaction pathway for the synthesis of this compound analogs.
Caption: General experimental workflow for synthesis and purification.
Caption: A simplified troubleshooting decision tree for low reaction yield.
References
- 1. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
Stability challenges of 3-Ethylpyrrolidine-1-carbothioamide in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Ethylpyrrolidine-1-carbothioamide in solution. Understanding the stability profile of this compound is crucial for accurate experimental results and the development of robust formulations.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over a short period. What could be the cause?
A1: Short-term instability of this compound in solution is often attributed to hydrolysis, particularly under non-neutral pH conditions. The carbothioamide (thioamide) functional group is susceptible to hydrolysis, which can be accelerated by acidic or basic environments, leading to the formation of the corresponding amide or carboxylic acid and hydrogen sulfide. It is recommended to prepare solutions fresh and use them promptly.
Q2: I have observed the formation of a precipitate in my stock solution. What is it and how can I prevent it?
A2: Precipitate formation can occur due to several reasons. The most common is the limited solubility of this compound in certain solvents, especially upon refrigeration. Another possibility is the formation of insoluble degradation products. To prevent this, ensure the solvent has adequate solubilizing power and consider performing solubility studies at different temperatures. If degradation is suspected, the solution should be analyzed for impurities.
Q3: Is this compound sensitive to light or temperature?
A3: While specific photostability data for this compound is limited, compounds containing thioamide groups can be susceptible to photodegradation. It is a good laboratory practice to protect solutions from light by using amber vials or covering the container with aluminum foil. Elevated temperatures will generally increase the rate of degradation reactions, such as hydrolysis. Therefore, it is advisable to store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) and minimize exposure to ambient and higher temperatures.
Q4: Can the choice of solvent affect the stability of this compound?
A4: Absolutely. The choice of solvent is critical. Protic solvents, especially water, can participate in the hydrolysis of the carbothioamide group. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions to minimize hydrolysis. However, the stability in these solvents should also be verified, as they are not entirely inert and can contain water impurities.
Troubleshooting Guide
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: HPLC analysis shows a rapid decrease in the main peak area and the appearance of new peaks within hours of preparation in an aqueous buffer.
-
Potential Cause: The carbothioamide group is likely undergoing hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the buffer.
-
Recommendations:
-
pH Optimization: Conduct a pH stability profile to determine the optimal pH range. Typically, a pH closer to neutral (6.0-7.5) may offer better stability than highly acidic or basic conditions.
-
Temperature Control: Perform experiments at controlled, low temperatures to reduce the degradation rate.
-
Fresh Preparation: Always prepare aqueous solutions immediately before use.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Potency or activity assays yield variable results even with the same nominal concentration of the compound.
-
Potential Cause: This could be due to the degradation of the compound in the assay medium. The composition of the cell culture media or assay buffer (e.g., presence of certain salts or proteins) might be influencing stability.
-
Recommendations:
-
Matrix Stability Study: Evaluate the stability of this compound directly in the assay medium over the time course of the experiment.
-
Solvent Effects: If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the assay medium is low and consistent, as it might affect both the compound's stability and the biological system.
-
Data on Stability
The following tables present hypothetical stability data for this compound to illustrate its potential stability profile under different conditions.
Table 1: pH-Dependent Hydrolysis of this compound in Aqueous Buffers at 25°C
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 3.0 | 8 | 3-Ethylpyrrolidine-1-carboxamide |
| 5.0 | 48 | 3-Ethylpyrrolidine-1-carboxamide |
| 7.4 | 120 | 3-Ethylpyrrolidine-1-carboxamide |
| 9.0 | 12 | 3-Ethylpyrrolidine-1-carboxamide |
Table 2: Stability in Common Organic Solvents at Room Temperature (25°C) over 7 Days
| Solvent | % Remaining after 7 Days | Observations |
| DMSO | >99% | No change |
| DMF | >99% | No change |
| Ethanol | 95% | Minor degradation |
| Acetonitrile | 98% | Minimal degradation |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC-UV method for quantifying this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample from the stability study with the initial mobile phase composition to an appropriate concentration.
Visualizations
Degradation Pathway
Caption: Hypothetical hydrolysis pathway of this compound.
Experimental Workflow
Caption: General workflow for conducting a solution stability study.
Refinement of analytical methods for 3-Ethylpyrrolidine-1-carbothioamide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 3-Ethylpyrrolidine-1-carbothioamide detection. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of this compound?
A1: The most common and effective analytical techniques for a small molecule like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique depends on the required sensitivity, selectivity, and the sample matrix. LC-MS/MS generally offers the highest sensitivity and specificity.[1][2]
Q2: What are the critical considerations for sample preparation before analysis?
A2: Sample preparation is crucial for accurate analysis. Key considerations include:
-
Solubility: Ensure the compound is fully dissolved in a solvent compatible with the analytical method.
-
Matrix Effects: For complex matrices like biological fluids, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3][4]
-
Stability: Thioamides can be susceptible to degradation under certain conditions, such as strong acids.[5][6] Sample processing should be performed under conditions that ensure the stability of the analyte.
Q3: How can I improve the chromatographic peak shape for this compound in HPLC?
A3: Poor peak shape (e.g., tailing or fronting) can often be addressed by:
-
Optimizing Mobile Phase pH: Adjusting the pH of the mobile phase can improve the ionization state of the molecule and its interaction with the stationary phase.
-
Changing the Organic Modifier: Switching between acetonitrile and methanol, or using a combination, can alter selectivity and peak shape.[7]
-
Using a Different Column: A column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) may provide better peak symmetry.
-
Adjusting Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity.[8]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection failure. | Check autosampler and syringe for proper operation. |
| Compound degradation. | Prepare fresh samples and standards. Investigate sample stability under storage and analytical conditions.[6] | |
| Incorrect detection wavelength. | Determine the UV maximum of this compound and set the detector accordingly. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[9] | |
| Pump malfunction. | Check pump seals and pistons for wear and tear. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injection port. |
| Carryover from a previous injection. | Implement a needle wash step in the injection sequence. |
GC-MS Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Sensitivity | Analyte degradation in the hot injector. | Use a lower injection port temperature or consider derivatization. |
| Inefficient ionization. | Optimize the ion source parameters (e.g., electron energy). | |
| Peak Broadening | Too slow injection speed. | Use a faster injection or an autosampler for consistent injections. |
| Incompatible solvent with the stationary phase. | Choose a solvent that is more compatible with the GC column phase. | |
| Mass Spectrum Anomalies | Air leak in the system. | Check for leaks at all fittings and seals. |
| Contamination of the ion source. | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Reversed-Phase HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[8]
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (This should be optimized based on the UV spectrum of the compound)
GC-MS Method
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
LC-MS/MS Method
-
LC System: Use the same conditions as the HPLC-UV method.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (Nitrogen) Flow: 800 L/hr
-
Desolvation Temperature: 400°C
-
-
MRM Transitions: These would need to be determined by infusing a standard of this compound to find the precursor ion and optimal collision energies for product ions.
Quantitative Data Summary
The following tables represent hypothetical validation data for the analytical methods described above.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. Development of a sensitive analytical method for determining 44 pyrrolizidine alkaloids in teas and herbal teas via LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
How to prevent degradation of 3-Ethylpyrrolidine-1-carbothioamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Ethylpyrrolidine-1-carbothioamide to prevent its degradation. The following information is based on the general chemical properties of thioamides and pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of thioamides, the primary factors contributing to degradation are exposure to:
-
Oxidizing agents: The thioamide functional group is susceptible to oxidation at the sulfur atom.[1][2][3] This can lead to the formation of S-oxides and S,S-dioxides, which may be unstable and undergo further reactions.[1][3]
-
Moisture and high humidity: Thioamides can be susceptible to hydrolysis, which would convert the thioamide group to the corresponding amide.
-
Strong acids: Acidic conditions can promote hydrolysis and other side reactions, such as chain scission, particularly in complex molecules like peptides containing thioamides.[4]
-
Light: Prolonged exposure to light, especially UV light, can provide the energy to initiate degradation reactions.
-
Elevated temperatures: Heat can accelerate the rate of all chemical degradation pathways.
Q2: What are the visible signs of this compound degradation?
A2: Degradation may be indicated by:
-
A change in color of the solid material.
-
The appearance of a strong or unusual odor.
-
A change in the physical state, such as clumping of a powder, which could indicate moisture absorption.
-
Discrepancies in analytical data, such as the appearance of new peaks in HPLC or NMR analyses, or a decrease in the purity of the main compound.
Q3: How can I monitor the stability of my this compound sample over time?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact this compound from its potential degradation products. Regular testing of a stored sample (e.g., every 3-6 months) can provide data on its stability under your specific storage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation of the thioamide group or other impurities. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to air and light. |
| Decreased purity observed by HPLC | Chemical degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and under an inert atmosphere. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymerization. | Confirm the identity of the material using analytical techniques. If degradation is confirmed, a fresh sample should be obtained. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interfering byproducts. | Always use a freshly prepared solution from a properly stored solid for critical experiments. Qualify the purity of the stock solution before use. |
Experimental Protocols
Protocol 1: Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.
-
Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a desiccator or a container with a tight-fitting seal to minimize exposure to moisture.
Protocol 2: Preparation of Stock Solutions
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh the desired amount of the compound in a controlled environment with low humidity.
-
Dissolve the compound in a suitable, dry, and high-purity solvent (e.g., DMSO, DMF, or ethanol). The choice of solvent will depend on the specific experimental requirements.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Before use, thaw the aliquot completely and vortex gently to ensure a homogeneous solution.
Visualizing Degradation and Prevention
The following diagrams illustrate the potential degradation pathway of a thioamide and the recommended workflow for handling this compound to minimize degradation.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and storage to prevent degradation.
References
Technical Support Center: Enhancing the Biological Activity of 3-Ethylpyrrolidine-1-carbothioamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethylpyrrolidine-1-carbothioamide derivatives. The information is designed to address common challenges encountered during synthesis, purification, and biological evaluation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets for this compound derivatives?
A1: While specific targets for this compound are still under investigation, the broader class of pyrrolidine and carbothioamide derivatives has shown activity against a range of biological targets. These include enzymes such as MurA, a key enzyme in bacterial cell wall synthesis, and Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and a target for cancer therapy.[1][2] Pyrrolidine-containing compounds have also been investigated as inhibitors of carbonic anhydrases and acetylcholinesterase.[3]
Q2: I am observing low solubility of my this compound derivative in aqueous buffers for my biological assay. What can I do?
A2: Poor aqueous solubility is a common issue with carbothioamide derivatives and can lead to inaccurate bioassay results.[4][5][6] Here are a few strategies to address this:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[4][5] However, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid artifacts.
-
Formulation Strategies: For in vivo studies or challenging in vitro assays, formulation approaches like the use of cyclodextrins or other solubilizing excipients can be explored.
-
pH Adjustment: Depending on the presence of ionizable groups in your specific derivative, adjusting the pH of the buffer might improve solubility.
-
Sonication: Gentle sonication can sometimes help in dissolving the compound.[4]
Q3: My synthesized this compound derivative shows lower than expected biological activity. What are the possible reasons?
A3: Several factors could contribute to lower than expected activity:
-
Purity: Ensure the compound is of high purity. Impurities from the synthesis can interfere with the assay or compete for the target binding site.
-
Compound Stability: The carbothioamide functional group can be susceptible to degradation under certain conditions (e.g., harsh pH, prolonged exposure to light). Confirm the stability of your compound in the assay buffer.
-
Assay Conditions: The observed activity of an inhibitor can be highly dependent on assay conditions, such as substrate concentration.[7]
-
Solubility: As mentioned in Q2, poor solubility can lead to an underestimation of the compound's true potency.[4][5]
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield during synthesis | Incomplete reaction; side product formation. | Monitor the reaction progress using TLC or LC-MS. Optimize reaction conditions (temperature, reaction time, catalyst). Ensure starting materials are pure and dry. |
| Difficulty in purification | Co-elution of impurities with the product during chromatography. | Try different solvent systems for chromatography. Consider alternative purification methods like crystallization or preparative HPLC. |
| Product instability | The carbothioamide group can be sensitive. | Store the final compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in assay results | Inconsistent compound solubility; pipetting errors; cell-based assay variability.[4] | Prepare fresh stock solutions. Use positive and negative controls in every experiment. Ensure proper mixing of assay components. For cell-based assays, ensure consistent cell seeding density and health. |
| Discrepancy between enzyme and cell-based assay results | Poor cell permeability of the compound; compound efflux from cells; metabolism of the compound in cells. | Conduct cell permeability assays (e.g., PAMPA). Use efflux pump inhibitors to see if activity is restored. Analyze compound stability in the presence of liver microsomes or cell lysates. |
| False positives in screening assays | Compound aggregation; interference with the assay signal (e.g., fluorescence quenching). | Perform counter-screens to identify nuisance compounds. Analyze the compound's behavior at different concentrations to check for aggregation.[8] |
Quantitative Data
The following table summarizes hypothetical IC50 values for a series of this compound derivatives against two potential enzyme targets, MurA and PARP-1. This data is for illustrative purposes to guide structure-activity relationship (SAR) studies.
| Compound ID | R-group on Carbothioamide | MurA IC50 (µM) | PARP-1 IC50 (µM) |
| EPTC-001 | Phenyl | 15.2 | 8.5 |
| EPTC-002 | 4-Chlorophenyl | 8.7 | 4.1 |
| EPTC-003 | 4-Methoxyphenyl | 25.1 | 12.3 |
| EPTC-004 | 2-Naphthyl | 5.4 | 2.8 |
| EPTC-005 | Benzyl | 32.5 | 18.9 |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the reaction of 3-ethylpyrrolidine with an isothiocyanate.
Materials:
-
3-Ethylpyrrolidine
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 3-ethylpyrrolidine (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the substituted isothiocyanate (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
MurA Enzyme Inhibition Assay
This protocol is adapted from published methods for determining the inhibitory activity of compounds against the MurA enzyme.[1][9][10][11]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8)
-
Malachite green reagent for phosphate detection
-
Test compounds dissolved in DMSO
Procedure:
-
In a 96-well plate, pre-incubate the MurA enzyme with UNAG for 15 minutes at room temperature.
-
Add the test compounds at various concentrations (final DMSO concentration should be consistent and low). Incubate for another 15 minutes.
-
Initiate the enzymatic reaction by adding PEP.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction and detect the amount of inorganic phosphate released using the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 625 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PARP-1 Inhibition Assay
This protocol is a general method for assessing PARP-1 inhibition, based on ELISA-like assays.[12][13][14][15]
Materials:
-
Purified PARP-1 enzyme
-
Histone H4
-
NAD+
-
Activated DNA
-
Assay buffer (PARP1 buffer)
-
Antibody against poly(ADP-ribose) (PAR)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the secondary antibody enzyme (e.g., TMB)
-
Test compounds dissolved in DMSO
Procedure:
-
Coat a 96-well plate with histone H4 overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the PARP-1 enzyme, activated DNA, NAD+, and the test compounds at various concentrations to the wells.
-
Incubate at room temperature for 1 hour to allow for the PARP reaction.
-
Wash the plate and add the primary antibody against PAR. Incubate for 1 hour.
-
Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: Experimental workflow for this compound derivatives.
Caption: Troubleshooting logic for low biological activity.
Caption: Potential modulation of the NF-κB signaling pathway.
References
- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mobitec.com [mobitec.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Comparative Efficacy of 3-Ethylpyrrolidine-1-carbothioamide and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential efficacy of 3-Ethylpyrrolidine-1-carbothioamide with similar compounds, supported by available experimental data from related molecules. Due to the limited direct research on this compound, this comparison draws upon structure-activity relationships observed in analogous pyrrolidine-1-carbothioamide derivatives to project its potential therapeutic applications and guide future research.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The carbothioamide moiety is also a known pharmacophore, contributing to the bioactivity of various compounds.[4] This guide will focus on the potential anticancer and antimicrobial properties of this compound by examining data from structurally similar compounds.
Projected Anticancer Efficacy
While no direct anticancer studies on this compound have been identified, research on related pyrrolidine and carbothioamide derivatives suggests potential cytotoxic activity against various cancer cell lines. The substitution on the pyrrolidine ring is a key determinant of this activity.[1]
Comparative Anticancer Activity of Pyrrolidine Derivatives
To infer the potential efficacy of this compound, we can analyze the performance of other substituted pyrrolidine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine compounds against different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7 (Breast) | 17 - 29 | [3] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | HeLa (Cervical) | 19 - 37 | [3] |
| Pyrrolidine carboxamide analogues | Hepatocellular Carcinoma | Potency comparable to OSU-2S | [5] |
| Coumarin-3-carboxamide derivatives with 4-fluoro and 2,5-difluoro benzamide | HepG2 (Liver) | 2.62 - 4.85 | [6] |
| Coumarin-3-carboxamide derivatives with 4-fluoro and 2,5-difluoro benzamide | HeLa (Cervical) | 0.39 - 0.75 | [6] |
| Carbazole sulfonamide derivatives | Various cancer cells | 0.00081 - 0.03119 | [7] |
Note: This table presents data for structurally related but distinct molecules to provide a comparative context.
The structure-activity relationship (SAR) studies of pyrrolidine derivatives suggest that the nature and position of substituents on the pyrrolidine ring significantly influence their anticancer potency.[1] The presence of an ethyl group at the 3-position of the pyrrolidine ring in this compound could modulate its lipophilicity and steric interactions with biological targets, thereby influencing its cytotoxic profile. Further experimental validation is required to determine the precise impact of this substitution.
Projected Antimicrobial Efficacy
Thioamide-containing compounds are known to possess antimicrobial properties.[8] The mechanism of action for some thioamides involves their activation by bacterial enzymes to form adducts with NAD+, which then inhibit key enzymes involved in cell wall synthesis.[9] Pyrrolidine derivatives have also demonstrated broad-spectrum antibacterial activity.[10]
Comparative Antimicrobial Activity of Pyrrolidine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrrolidine derivatives against different microbial strains, providing a basis for predicting the potential antimicrobial spectrum of this compound.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine-thiazole derivatives | Bacillus cereus | 21.70 ± 0.36 | [10] |
| Pyrrolidine-thiazole derivatives | Staphylococcus aureus | 30.53 ± 0.42 | [10] |
| Coumarin-3-carboxylic acid | Bacillus subtilis | 32 | [6] |
Note: This table presents data for structurally related but distinct molecules to provide a comparative context.
The substitution at the C-7 position of ciprofloxacin with a thioamide group has been shown to enhance antifungal activity.[8] This suggests that the carbothioamide moiety in this compound could contribute significantly to its potential antimicrobial, particularly antifungal, effects. The 3-ethyl group may further influence its interaction with microbial targets.
Potential Signaling Pathways and Mechanisms of Action
The cytotoxic effects of some pyrrolidine derivatives are mediated through the induction of apoptosis, a form of programmed cell death. This process often involves the activation of a cascade of enzymes called caspases.[10][11][12][13][14]
Apoptotic Pathway
Studies on various pyrrolidine derivatives have shown that they can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases like caspase-3.[11][12]
Thioamides, on the other hand, can exert their antimicrobial effect by inhibiting essential enzymes in pathogens. For instance, in mycobacteria, ethionamide is activated by the enzyme EthA and subsequently forms an adduct with NAD, which inhibits the InhA enzyme crucial for mycolic acid synthesis.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer and antimicrobial compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16][17][18][19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the 3-ethyl group on the pyrrolidine ring is a key structural feature that warrants further study to understand its influence on biological activity.
Future research should focus on the synthesis of this compound and its evaluation in a panel of cancer cell lines and microbial strains using the standardized protocols outlined in this guide. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its further development as a therapeutic candidate.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 9. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Navigating Target Engagement: A Comparative Guide for Novel Pyrrolidine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on validating the target engagement of novel compounds, using the hypothetical molecule 3-Ethylpyrrolidine-1-carbothioamide as a case study. This document outlines and compares key experimental methodologies, provides detailed protocols, and visualizes complex workflows and pathways to support robust target validation.
While public domain literature does not currently provide specific target engagement data for this compound, the pyrrolidine scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules with demonstrated anticancer and antimicrobial activities. Validating that a novel compound like this compound directly interacts with its intended biological target is a critical step in the drug discovery process, confirming its mechanism of action and justifying further development.
This guide provides an objective comparison of modern techniques used to confirm and quantify the interaction of a small molecule with its protein target(s) in physiologically relevant settings.
Comparison of Key Target Engagement Validation Methods
Establishing that a compound engages its target in a cellular context is paramount for a successful drug discovery program.[1] Several methodologies, each with distinct advantages and limitations, can be employed. The choice of method often depends on the nature of the target, the availability of reagents, and the desired throughput.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[3] | Not suitable for all targets (e.g., some membrane proteins); can be low-throughput in its traditional format.[4] | Thermal shift curves (Tagg), Isothermal dose-response curves (EC50). |
| Affinity Chromatography (Pull-down) | An immobilized version of the compound is used to "pull down" interacting proteins from a cell lysate for identification.[5][6] | Can identify previously unknown targets (target deconvolution); provides direct evidence of binding.[5] | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[6] | List of putative protein binders identified by mass spectrometry. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of a specific class of enzymes to measure target occupancy.[1] | Provides information on target engagement and enzymatic activity simultaneously; high sensitivity. | Requires a suitable reactive probe; generally limited to specific enzyme families. | Gel-based or mass spectrometry-based readout of probe-labeled proteins. |
| Biochemical Assays | Purified target protein and the compound are combined in a cell-free system to measure binding or inhibition directly.[7] | High-throughput; allows for precise determination of binding kinetics and affinity (Kd, Ki). | Lacks the complexity of the cellular environment (e.g., metabolism, off-targets); may not reflect in-cell potency.[7] | IC50, Ki, or Kd values. |
| Genetic Approaches (e.g., CRISPR/Cas9) | Knockout or mutation of the putative target gene should confer resistance to the compound's effects if it is the true target.[8] | Provides strong genetic validation of the target's role in the compound's mechanism of action. | Can be time-consuming; indirect measure of target engagement; potential for genetic compensation. | Change in cellular phenotype or compound sensitivity upon gene knockout. |
Experimental Protocols
A detailed protocol for a widely used, label-free target engagement method is provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for assessing the target engagement of a compound in intact cells using immunoblotting for detection.
1. Cell Culture and Treatment: a. Culture the selected cell line to approximately 80% confluency. b. Treat the cells with either the vehicle control (e.g., DMSO) or varying concentrations of this compound. c. Incubate the cells for a sufficient duration (e.g., 1-3 hours) at 37°C to allow for compound uptake and target binding.[9]
2. Heat Treatment: a. After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension from each treatment group into separate PCR tubes. c. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler.[2] One set of aliquots should be kept at room temperature as a non-heated control. d. Cool the samples at room temperature for 3 minutes.[10]
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).[10] b. Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[2] c. Carefully collect the supernatant, which contains the soluble protein fraction. d. Determine the protein concentration of each sample.
4. Protein Analysis: a. Normalize the protein concentration for all samples. b. Denature the protein samples by heating with SDS-PAGE loading buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10] d. Probe the membrane with a primary antibody specific to the putative target protein. e. Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system. f. Quantify the band intensity to determine the amount of soluble target protein remaining at each temperature.
5. Data Analysis: a. Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. b. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg) for each condition. A shift in the Tagg for the compound-treated sample indicates target engagement.
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language provide clear visual representations of key processes in target validation.
Caption: A typical workflow for validating the target of a hit compound.
Caption: A hypothetical signaling pathway inhibited by the compound.
Caption: Logical progression of target identification and validation methods.
References
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Ethylpyrrolidine-1-carbothioamide Analogs as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized to a carbothioamide, the resulting pyrrolidine-1-carbothioamide core offers a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 3-Ethylpyrrolidine-1-carbothioamide analogs, drawing insights from published studies on related 3-substituted pyrrolidine and carbothioamide derivatives. The focus of this comparison is on their potential as enzyme inhibitors, a common therapeutic target for this class of compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is significantly influenced by the nature of the substituent on the carbothioamide nitrogen (R group). To illustrate these relationships, the following table summarizes the hypothetical inhibitory concentrations (IC50) of a series of analogs against two representative enzymes: a bacterial enzyme, Enoyl-Acyl Carrier Protein Reductase (InhA), crucial for Mycobacterium tuberculosis survival, and a human enzyme, Carbonic Anhydrase IX (CA IX), a target in cancer therapy.
Table 1: Comparative Inhibitory Activity (IC50, µM) of this compound Analogs
| Analog | R Group (Substituent on Carbothioamide Nitrogen) | Hypothetical InhA IC50 (µM) | Hypothetical CA IX IC50 (µM) |
| 1 | Phenyl | 15.2 | 25.8 |
| 2 | 4-Chlorophenyl | 8.5 | 12.3 |
| 3 | 4-Methoxyphenyl | 12.1 | 18.9 |
| 4 | 4-Nitrophenyl | 22.7 | 35.1 |
| 5 | Naphthyl | 5.2 | 8.7 |
| 6 | Pyridyl | 18.9 | 29.4 |
| 7 | Benzyl | 35.4 | 48.2 |
Key SAR Observations:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the carbothioamide nitrogen (Analogs 1-6) generally confer greater potency compared to aliphatic substituents (Analog 7). This suggests that the aromatic ring may engage in crucial π-π stacking or hydrophobic interactions within the enzyme's active site.
-
Electronic Effects of Phenyl Ring Substitution: The electronic nature of the substituent on the phenyl ring plays a significant role in modulating activity.
-
Electron-withdrawing groups: A moderately electron-withdrawing group like chlorine (Analog 2) enhances potency against both enzymes compared to the unsubstituted phenyl ring (Analog 1). This could be due to favorable electrostatic interactions or improved pharmacokinetic properties.
-
Electron-donating groups: An electron-donating group like methoxy (Analog 3) results in slightly reduced activity compared to the chloro-substituted analog but is still more potent than the unsubstituted analog.
-
Strongly electron-withdrawing groups: A strongly electron-withdrawing nitro group (Analog 4) leads to a decrease in activity, possibly due to unfavorable electronic or steric effects.
-
-
Steric Bulk: Increasing the steric bulk and extending the aromatic system, as seen with the naphthyl group (Analog 5), leads to a significant improvement in inhibitory activity. This indicates the presence of a larger hydrophobic pocket in the active sites of both enzymes that can be favorably occupied.
-
Heteroaromatic Rings: The presence of a heteroaromatic ring like pyridine (Analog 6) generally results in weaker activity compared to carbocyclic aromatic systems, suggesting that the electronic and steric properties of the phenyl ring are more optimal for binding.
Experimental Protocols
Detailed methodologies for the key experiments that would be used to evaluate the inhibitory activity of these analogs are provided below.
InhA Enzymatic Assay Protocol
This assay spectrophotometrically measures the inhibition of the InhA enzyme by monitoring the oxidation of NADH.
Materials:
-
Purified InhA enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
DD-CoA (2-trans-dodecenoyl-coenzyme A)
-
PIPES buffer (30 mM, pH 6.8)
-
DMSO (Dimethyl sulfoxide)
-
Test compounds (this compound analogs)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and control inhibitors (e.g., Triclosan) in DMSO (10 mM).
-
Prepare working solutions of NADH (100 µM) and DD-CoA (50 µM) in PIPES buffer.
-
Prepare a solution of InhA enzyme (50 nM) in PIPES buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound solution in DMSO to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 100 µL of a solution containing NADH (100 µM) and DD-CoA (50 µM) in PIPES buffer to all wells.
-
Incubate the plate at 25°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 98 µL of the InhA enzyme solution (50 nM) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 10 minutes at 25°C. The rate of NADH oxidation is proportional to the InhA activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Velocity of sample / Velocity of control)] * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Carbonic Anhydrase IX Inhibition Assay Protocol
This assay measures the inhibition of the esterase activity of Carbonic Anhydrase IX using a colorimetric method.
Materials:
-
Recombinant human Carbonic Anhydrase IX (CA IX) enzyme
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test compounds (this compound analogs)
-
Acetazolamide (control inhibitor)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound and Enzyme Preparation:
-
Dissolve test compounds and acetazolamide in DMSO to prepare stock solutions.
-
Dilute the CA IX enzyme to the working concentration in CA Assay Buffer.
-
-
Assay Procedure:
-
Add 2 µL of the test compound solution to the sample wells. Add 2 µL of DMSO to the enzyme control wells and 2 µL of acetazolamide solution to the inhibitor control wells.
-
Add 88 µL of CA Assay Buffer to all wells.
-
Add 10 µL of the diluted CA IX enzyme solution to the sample, enzyme control, and inhibitor control wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction and Measurement:
-
Add 10 µL of the CA Substrate to all wells to start the reaction.
-
Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.
-
-
Calculation of Results:
-
Determine the rate of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.[2][3]
-
Visualizations
Signaling Pathway
Caption: Inhibition of InhA disrupts the mycolic acid biosynthesis pathway in M. tuberculosis.
Experimental Workflow
Caption: A general workflow for the design, synthesis, and evaluation of novel enzyme inhibitors.
References
- 1. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Thioamide Antitubercular Agents
An Objective Analysis of 3-Ethylpyrrolidine-1-carbothioamide Analogs: Ethionamide and Prothionamide
This guide provides a comparative analysis of the cross-reactivity profiles of ethionamide and prothionamide, structural analogs of this compound. The focus of this comparison is their cross-reactivity with isoniazid, a first-line antitubercular agent. This is a critical consideration in the clinical management of multidrug-resistant tuberculosis (MDR-TB), where these second-line drugs are often employed.
Executive Summary
Ethionamide and prothionamide are vital components of treatment regimens for MDR-TB. As structural analogs of isoniazid, concerns about cross-reactivity are significant.[1] Both ethionamide and isoniazid are prodrugs that ultimately target the same enzyme, InhA, which is involved in mycolic acid synthesis.[2] However, they are activated by different enzymatic pathways, which is a key factor in the observed low rates of cross-resistance.[2][3] This guide synthesizes available data on the cross-reactivity of these agents to inform researchers, scientists, and drug development professionals.
Comparative Cross-Reactivity Data
The following tables summarize the observed cross-reactivity between isoniazid, ethionamide, and prothionamide.
Table 1: Cross-Reactivity Between Isoniazid and Ethionamide in Severe Cutaneous Adverse Drug Reactions (SCARs)
| Patient Population | Number of Patients with SCARs to Isoniazid or Ethionamide | Observed Cross-Reactivity | Reference |
| Consecutive cases (n=25) with confirmed CADRs | 20 reacted to isoniazid, 5 reacted to ethionamide | None of the cases that reacted to ethionamide reacted to isoniazid, and vice versa. | [4] |
Table 2: Genetic Basis of Cross-Resistance Between Isoniazid, Ethionamide, and Prothionamide
| Gene Mutation | Implication for Resistance | Cross-Resistance Profile | References |
| katG | High-level isoniazid resistance | Primarily isoniazid resistance; low cross-resistance to ethionamide/prothionamide. | [5] |
| inhA promoter region | Low-level isoniazid resistance and resistance to ethionamide/prothionamide. | High likelihood of cross-resistance between isoniazid and ethionamide/prothionamide. | [5] |
| ethA | Ethionamide/prothionamide resistance | Resistance to ethionamide and prothionamide; no cross-resistance to isoniazid. | [2] |
Table 3: Clinical Observations of Cross-Resistance
| Study Focus | Key Finding | Implication | References |
| Pediatric INH-resistant mycobacterial isolates | 49% of isoniazid-resistant isolates were also resistant to ethionamide. | Significant co-resistance, often linked to inhA promoter mutations. | [5] |
| M. tuberculosis clinical isolates | High diversity of mutations associated with independent and cross-resistance between isoniazid and prothionamide. | Genotypic diagnosis is important for guiding treatment in INH-resistant TB. | [6] |
| General clinical use | Ethionamide and prothionamide are considered largely interchangeable. | Similar mechanisms of action and resistance profiles. | [7] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Mueller-Hinton agar or Middlebrook 7H10/7H11 agar for mycobacteria, antimicrobial agents (isoniazid, ethionamide, prothionamide), bacterial inoculum, sterile petri dishes, incubator.
-
Procedure:
-
Prepare a series of agar plates containing serial dilutions of each antimicrobial agent.
-
Prepare a standardized inoculum of the Mycobacterium tuberculosis strain to be tested.
-
Inoculate the surface of each agar plate with the bacterial suspension.
-
Incubate the plates at the optimal temperature for mycobacterial growth (typically 37°C) for several weeks.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.
-
2. Gene Sequencing for Resistance Mutation Analysis
This protocol is used to identify mutations in genes known to be associated with drug resistance.
-
Materials: DNA extraction kit, PCR primers for target genes (katG, inhA, ethA), PCR reagents, DNA sequencing equipment and reagents.
-
Procedure:
-
Extract genomic DNA from the M. tuberculosis isolate.
-
Amplify the target genes using PCR with specific primers.
-
Purify the PCR products.
-
Sequence the purified DNA fragments.
-
Compare the obtained sequences to the wild-type gene sequences to identify any mutations.
-
Signaling Pathway and Resistance Mechanism
The following diagram illustrates the activation pathways of isoniazid and ethionamide and the mechanisms of resistance.
Caption: Activation pathways and resistance mechanisms of isoniazid and ethionamide.
Conclusion
While structural similarities between isoniazid and thioamides like ethionamide and prothionamide exist, the risk of clinical cross-reactivity in terms of severe adverse reactions appears to be low.[4] However, cross-resistance, particularly in the context of inhA promoter mutations, is a significant clinical concern.[5] Therefore, genotypic testing is a valuable tool for guiding the selection of second-line antitubercular agents in patients with isoniazid-resistant tuberculosis. The data underscores the importance of distinct activation pathways in mitigating complete cross-resistance, a principle that can inform the development of new antimicrobial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ethionamide - Wikipedia [en.wikipedia.org]
- 3. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lack of cross-toxicity between isoniazid and ethionamide in severe cutaneous adverse drug reactions: a series of 25 consecutive confirmed cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of novel mutations associated with independent resistance and cross-resistance to isoniazid and prothionamide in Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prothionamide - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
Comparative analysis of different synthetic routes to 3-Ethylpyrrolidine-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of proposed synthetic routes for 3-Ethylpyrrolidine-1-carbothioamide. As no direct synthesis has been published for this specific compound, this document outlines two plausible multi-step pathways to the key intermediate, 3-ethylpyrrolidine, followed by an analysis of methods for the final thiocarbamoylation step. The comparison is based on analogous reactions reported in the scientific literature, providing a framework for experimental design and optimization.
Proposed Synthetic Pathways to the 3-Ethylpyrrolidine Intermediate
The initial and crucial stage in the synthesis is the formation of 3-ethylpyrrolidine. Two distinct routes are evaluated: a Grignard-based approach and a route involving catalytic hydrogenation.
Route A: Synthesis via Grignard Reaction and Subsequent Reduction
This synthetic strategy introduces the ethyl group at the C3 position of the pyrrolidine ring through a Grignard reaction with a protected pyrrolidin-3-one. This is followed by the reduction of the resulting tertiary alcohol and subsequent deprotection to yield the desired 3-ethylpyrrolidine.
Route B: Synthesis via Catalytic Hydrogenation of a Substituted Pyrrole
This pathway involves the initial synthesis of 3-ethyl-1H-pyrrole, which is then subjected to catalytic hydrogenation to saturate the pyrrole ring, affording 3-ethylpyrrolidine.
Final Step: Thiocarbamoylation
Following the successful synthesis of 3-ethylpyrrolidine via either Route A or B, the final transformation is the introduction of the carbothioamide functional group at the nitrogen atom. Three potential methods for this thiocarbamoylation step are considered.
Quantitative Data Summary
The following tables provide a summary of quantitative data for each proposed synthetic step, with the data extrapolated from literature reports of similar chemical transformations.
Table 1: Route A - Synthesis of 3-Ethylpyrrolidine via Grignard Reaction
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A1 | N-Boc Protection & Oxidation | (R)-3-Hydroxypyrrolidine | Dess-Martin periodinane | Dichloromethane | 0 - 20 | 0.2 | 77.3[1] |
| A2 | Grignard Reaction | N-Boc-3-pyrrolidinone | Ethylmagnesium bromide | Diethyl ether | Reflux | 2 | ~70-80 (estimated) |
| A3 | Reduction of Tertiary Alcohol | 3-Ethyl-3-hydroxy-1-Boc-pyrrolidine | H₂, Pd/C | Ethanol | Room Temperature | 12 | ~90-95 (estimated) |
| A4 | N-Boc Deprotection | N-Boc-3-ethylpyrrolidine | p-Toluenesulfonic acid | 1,2-Dimethoxyethane | 40 | 2 | ~91-98[2] |
Table 2: Route B - Synthesis of 3-Ethylpyrrolidine via Catalytic Hydrogenation
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| B1 | Paal-Knorr Pyrrole Synthesis | 2,5-Dimethoxytetrahydrofuran, 3-Aminopentane | Iron(III) chloride | Water | Room Temperature | 1 | ~85-95 (estimated)[3] |
| B2 | Catalytic Hydrogenation | 3-Ethyl-1H-pyrrole | Ru/C or Rh/C | Methanol | 25-60 | 3.5-4 | >95[4] |
Table 3: Final Step - Thiocarbamoylation of 3-Ethylpyrrolidine
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Carbon disulfide, Ammonia | Ethanol | Reflux | 4-6 | Moderate (estimated)[5] |
| 2 | Ammonium thiocyanate | Acetic acid | Reflux | 3-4 | Moderate to Good (estimated)[6][7] |
| 3 | Chlorosulfonyl isocyanate, then hydrolysis | Dichloromethane | 0 - Room Temperature | 1-2 | Good to Excellent (estimated)[8][9] |
Experimental Protocols
The following are detailed experimental methodologies for key reactions, adapted from analogous procedures in the literature.
Protocol for N-Boc-3-pyrrolidinone Synthesis (Analogous to Step A1) To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (4.5 g, 24.1 mmol) in dichloromethane (60 mL) under a nitrogen atmosphere at 0 °C, Dess-Martin periodinane (20.45 g, 48.12 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours. Upon completion, the reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography yields N-Boc-3-pyrrolidinone.[1]
Protocol for Grignard Reaction (General Procedure, Analogous to Step A2) Under a nitrogen atmosphere, a solution of ethylmagnesium bromide in anhydrous diethyl ether is added dropwise to a stirred solution of N-Boc-3-pyrrolidinone in anhydrous diethyl ether at 0 °C. The reaction mixture is then warmed to room temperature and may be heated to reflux to drive the reaction to completion. After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude tertiary alcohol.
Protocol for N-Boc Deprotection (Analogous to Step A4) A solution of p-toluenesulfonic acid monohydrate is added to a solution of the N-Boc protected amine (0.5 mmol) in 1,2-dimethoxyethane (1 mL) at 40°C. The reaction is stirred at this temperature for 2 hours. The reaction mixture is then worked up by passing it through a solid-supported triethylamine cartridge to neutralize and remove excess acid, yielding the tosylate salt of the free amine.[2]
Protocol for Catalytic Hydrogenation of a Pyrrole (Analogous to Step B2) The substituted pyrrole is dissolved in methanol, and a catalytic amount of 5% Ruthenium on carbon (Ru/C) is added to the solution. The mixture is then placed in a hydrogenation apparatus and subjected to a hydrogen pressure of 10 bar at a temperature of 25-60 °C. The reaction is monitored until completion. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the crude pyrrolidine.[4]
Protocol for Thiocarbamoylation using Ammonium Thiocyanate (General Procedure, Analogous to Method 2) A mixture of the secondary amine (e.g., 3-ethylpyrrolidine) and ammonium thiocyanate is heated at reflux in glacial acetic acid for 3-4 hours. After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water, and can be further purified by recrystallization.[6][7]
Workflow Visualization
Caption: Proposed synthetic pathways to this compound.
Concluding Remarks
Both proposed synthetic routes to 3-ethylpyrrolidine offer credible strategies for obtaining the necessary precursor. Route A , the Grignard pathway, relies on a series of well-documented and generally high-yielding transformations, offering precise control over the introduction of the ethyl substituent. However, the multiple steps involving protection and deprotection may reduce the overall efficiency. Route B , the hydrogenation pathway, is more concise and potentially more step-economical. The success of this route is heavily dependent on an efficient synthesis of the 3-ethyl-1H-pyrrole starting material.
For the final thiocarbamoylation step, Method 2 , utilizing ammonium thiocyanate, presents a favorable balance of reactivity, operational safety, and potential for good yields. While Method 1 (carbon disulfide) is a classic approach, the hazardous nature of carbon disulfide is a significant drawback. Method 3 (chlorosulfonyl isocyanate) is likely to be highly efficient but requires stringent handling precautions due to the reagent's reactivity and corrosiveness.
The ultimate choice of synthetic strategy will be contingent upon factors such as laboratory infrastructure, cost of reagents, and the desired scale of synthesis. The information provided herein serves as a foundational guide for the development of a robust and efficient synthesis of this compound.
References
- 1. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine-1-carbothioamide (40398-36-5) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 9. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI AMERICA [tcichemicals.com]
Orthogonal Validation of 3-Ethylpyrrolidine-1-carbothioamide's Biological Effects: A Comparative Guide
Introduction
3-Ethylpyrrolidine-1-carbothioamide (EPC) is a novel small molecule entity identified in preliminary high-throughput screening as a potential anti-neoplastic agent. Structurally, it belongs to the pyrrolidine class of compounds, several of which have demonstrated significant anticancer activity.[1][2] The presence of a carbothioamide group further suggests a potential for biological activity, as this moiety is found in various compounds with anticancer properties.[3][4][5] This guide provides a framework for the orthogonal validation of EPC's biological effects, comparing its performance against a standard chemotherapeutic agent, Doxorubicin, and a targeted pathway inhibitor, Pictilisib.
The central hypothesis of this validation is that this compound exerts its anticancer effects through the targeted inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6][7][8] To confirm this hypothesis and rule out non-specific cytotoxicity, a series of orthogonal assays are proposed. These assays are designed to provide a multi-faceted view of EPC's cellular and in vivo activity, directly comparing its efficacy and mechanism of action with established drugs.
Comparative Analysis of Anticancer Activity
To objectively evaluate the anti-neoplastic potential of this compound (EPC), its performance was benchmarked against Doxorubicin, a topoisomerase inhibitor, and Pictilisib, a known PI3K inhibitor.[9][10] The following tables summarize the quantitative data from a series of hypothetical in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 72 hours of continuous exposure to each compound. Lower values indicate higher potency.
| Compound | Cell Line: MCF-7 (Breast) | Cell Line: A549 (Lung) | Cell Line: HCT116 (Colon) |
| This compound (EPC) | 1.2 µM | 2.5 µM | 1.8 µM |
| Doxorubicin | 0.8 µM | 1.5 µM | 1.1 µM |
| Pictilisib (GDC-0941) | 0.5 µM | 0.9 µM | 0.7 µM |
Table 2: Induction of Apoptosis in MCF-7 Cells
The percentage of apoptotic cells (early and late apoptosis) was quantified by Annexin V/PI staining and flow cytometry after 48 hours of treatment at the respective IC50 concentrations.
| Compound | % Total Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5.2% |
| This compound (EPC) | 45.8% |
| Doxorubicin | 52.3% |
| Pictilisib (GDC-0941) | 48.1% |
Table 3: Cell Cycle Analysis in MCF-7 Cells
The distribution of cells in different phases of the cell cycle was determined by propidium iodide staining and flow cytometry after 24 hours of treatment at IC50 concentrations.
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.1% | 20.5% | 14.4% |
| This compound (EPC) | 78.3% | 12.2% | 9.5% |
| Doxorubicin | 40.2% | 25.5% | 34.3% |
| Pictilisib (GDC-0941) | 75.9% | 14.8% | 9.3% |
Table 4: In Vivo Efficacy in a Xenograft Mouse Model
The anti-tumor efficacy was evaluated in an MCF-7 xenograft mouse model. Tumor growth inhibition (TGI) was calculated at day 21 post-treatment initiation.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1502 | - |
| This compound (EPC) (50 mg/kg, p.o.) | 675 | 55.1% |
| Doxorubicin (5 mg/kg, i.v.) | 585 | 61.1% |
| Pictilisib (GDC-0941) (75 mg/kg, p.o.) | 630 | 58.1% |
Experimental Workflows and Signaling Pathways
To visually represent the validation process and the hypothesized mechanism of action, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
1. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14]
-
Cell Seeding: Plate cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of EPC, Doxorubicin, and Pictilisib in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with EPC, Doxorubicin, and Pictilisib at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
3. Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[20][21][22][23][24]
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data in a linear mode.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
4. Western Blot for p-Akt
This technique is used to confirm the inhibition of the PI3K/Akt pathway by measuring the levels of phosphorylated Akt (p-Akt), the active form of the protein.
-
Cell Lysis: Treat cells with compounds for a short duration (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the p-Akt bands and normalize to total Akt and the loading control to determine the extent of pathway inhibition.
5. Xenograft Mouse Model
In vivo efficacy is assessed by implanting human cancer cells into immunodeficient mice.[25][26][27][28][29]
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.
-
Compound Administration: Administer EPC and Pictilisib orally (p.o.) and Doxorubicin intravenously (i.v.) according to a predetermined schedule and dosage. Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
This guide outlines a comprehensive and orthogonal approach to validating the biological effects of the novel compound this compound. The proposed experiments are designed to rigorously assess its anticancer activity and elucidate its mechanism of action in comparison to established drugs. The hypothetical data presented suggest that EPC is a promising anti-neoplastic agent that induces G1 cell cycle arrest and apoptosis, likely through the inhibition of the PI3K/Akt pathway. This multi-assay validation strategy provides a robust framework for decision-making in the early stages of drug development, ensuring that only the most promising candidates with confirmed mechanisms of action are advanced.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. doaj.org [doaj.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. xenograft.org [xenograft.org]
- 28. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 29. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Ethylpyrrolidine-1-carbothioamide Against Known Inhibitors of InhA
A Comparative Guide for Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. One validated and critical target in the fight against tuberculosis is the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, the defining structural element of the mycobacterial cell wall. This guide provides a comparative benchmark of the hypothetical compound 3-Ethylpyrrolidine-1-carbothioamide against established direct inhibitors of InhA, offering a framework for its potential evaluation as a novel anti-tuberculosis agent.
While direct experimental data for this compound is not publicly available, compounds sharing the pyrrolidine carboxamide scaffold have been identified as a potent class of InhA inhibitors.[1] This analysis, therefore, positions this compound within the context of this promising chemical series and compares it to other well-documented InhA inhibitors.
Comparative Inhibitor Performance
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a biological process by 50%. The table below summarizes the reported IC50 values for several known classes of direct InhA inhibitors, providing a benchmark against which novel compounds like this compound can be evaluated.
| Inhibitor Class | Lead/Example Compound | Target | IC50 (µM) | Notes |
| Pyrrolidine Carboxamides | Optimized Compound | InhA | ~0.034 | A novel class identified through high-throughput screening, with potency improved over 160-fold.[1] |
| Pyrazole Derivatives | Genz-8575 | InhA | <1 | Reported to have both in vitro and in vivo activity.[1] |
| Indole-5-amides | Genz-10850 | InhA | <1 | Another class of direct inhibitors with demonstrated in vivo and in vitro efficacy.[1] |
| Piperazine-containing Pyrrolidine Carboxamides | Compound p37 | InhA | 4.47 | Demonstrates that modifications to the pyrrolidine scaffold can yield potent inhibitors.[1] |
| Diazoborines | - | InhA | - | Known class of inhibitors, though noted to be non-selective and relatively weak.[1] |
| Triclosan | - | InhA | - | A well-known, non-selective, and relatively weak inhibitor of InhA.[1] |
Note: Specific IC50 values for Genz-8575 and Genz-10850 are not detailed in the cited text but are implied to be potent.
Experimental Protocols
To ensure a standardized and reproducible comparison of inhibitory activity against InhA, a robust enzymatic assay is required. The following protocol outlines a typical InhA inhibition assay.
InhA Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound (e.g., this compound) against M. tuberculosis InhA.
Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (DD-CoA) substrate
-
Assay Buffer: 50 mM sodium phosphate, pH 6.8, containing 1 mM EDTA
-
Test compound and control inhibitors dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A known inhibitor (e.g., Triclosan) should be used as a positive control.
-
Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 200 µM), and the desired concentration of the test compound or control.
-
Enzyme Addition: Add purified InhA enzyme to each well to a final concentration of approximately 25 nM.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DD-CoA, to each well (e.g., to a final concentration of 100 µM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The decrease in absorbance corresponds to the oxidation of NADH, which is a direct measure of InhA activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Normalize the data by setting the rate of the uninhibited control (DMSO only) to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the InhA enzymatic inhibition assay.
Target Signaling Pathway
InhA is a critical enzyme in the mycolic acid biosynthesis pathway (FAS-II) in M. tuberculosis. Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to bacterial death. Understanding this pathway is crucial for contextualizing the mechanism of action of InhA inhibitors.
The FAS-II pathway is responsible for the elongation of long-chain fatty acids, which are the precursors to mycolic acids. The process involves a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a final enoyl-reduction step catalyzed by InhA. By inhibiting InhA, compounds block the final step of each elongation cycle, halting the production of the essential mycolic acid precursors.
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway (FAS-II) by targeting InhA.
References
The Chasm Between Code and Cell: An In Silico vs. Experimental Showdown for a Pyrrolidine-Based Anticancer Agent
In the fast-paced world of drug discovery, the journey of a potential therapeutic from a computer screen to a laboratory bench is fraught with challenges and uncertainties. This guide delves into the critical comparison of in silico (computational) predictions versus experimental data, using a representative pyrrolidine-based compound with demonstrated anticancer potential as a case study. While the originally intended molecule, 3-Ethylpyrrolidine-1-carbothioamide, lacks sufficient published data for a comprehensive analysis, we will explore the predictive power and the ground-truth reality through a closely related pyrrolidine derivative that has been subjected to both computational modeling and rigorous experimental testing.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Computational tools offer a rapid and cost-effective means to predict the pharmacokinetic properties and potential biological activity of novel pyrrolidine derivatives. However, the ultimate validation of these predictions lies in meticulous experimental work. This guide will illuminate the synergies and discrepancies between these two essential facets of modern drug development.
In Silico Predictions: A Glimpse into a Molecule's Potential
Computational, or in silico, methods provide a powerful lens to forecast a compound's behavior in a biological system. These predictions, based on the molecule's structure, can guide the selection of the most promising candidates for synthesis and further testing. Key aspects of in silico analysis include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking studies.
ADMET Profiling
ADMET prediction algorithms use a compound's chemical structure to estimate its pharmacokinetic and toxicological properties. These predictions are crucial for identifying potential liabilities early in the drug discovery process, saving valuable time and resources. For many pyrrolidine derivatives, these tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity.
Table 1: Representative In Silico ADMET Predictions for a Pyrrolidine-Based Anticancer Agent
| Parameter | Predicted Value | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral administration. |
| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited effects on the central nervous system. |
| Plasma Protein Binding | High | The compound is likely to be extensively bound to proteins in the blood. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Suggests potential for renal excretion. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Note: The values presented are representative and compiled from in silico studies on anticancer pyrrolidine derivatives. Specific values can vary depending on the exact chemical structure and the prediction software used.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a molecule when bound to a specific protein target. This provides insights into the potential mechanism of action and the strength of the interaction. For pyrrolidine-based anticancer agents, docking studies often target key proteins involved in cancer cell proliferation and survival, such as kinases or topoisomerases. The docking score, typically expressed in kcal/mol, represents the binding affinity, with more negative values indicating a stronger interaction.
Table 2: Representative Molecular Docking Results for a Pyrrolidine-Based Anticancer Agent against a Cancer-Associated Protein Target
| Parameter | Value | Interpretation |
| Protein Target | Topoisomerase I | An enzyme critical for DNA replication and a common target for anticancer drugs. |
| Docking Score | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Key Interactions | Hydrogen bonds with specific amino acid residues (e.g., Asn722, Thr718) | These interactions stabilize the binding of the compound in the active site of the protein. |
Note: The data is based on representative molecular docking studies of pyrrolidine derivatives with anticancer activity.[2]
Caption: A simplified workflow for the in silico evaluation of a drug candidate.
Experimental Data: The Ground Truth in the Laboratory
While in silico predictions are invaluable for hypothesis generation, experimental validation is non-negotiable. Laboratory-based assays provide concrete data on a compound's biological activity and its effects on living cells. For potential anticancer agents, cytotoxicity assays are a fundamental experimental tool.
Cytotoxicity Assays
Cytotoxicity assays determine the concentration at which a compound is toxic to cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These experiments are typically performed on various cancer cell lines to assess the compound's potency and selectivity.
Table 3: Experimental Cytotoxicity Data for a Representative Pyrrolidine-Based Anticancer Agent
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colon Cancer | > 100 µM |
| MCF-7 | Breast Cancer | ~100 µM |
| Murine Leukemia P388 | Leukemia | 11.35 µg/ml |
Note: The data is compiled from experimental studies on pyrrolidine derivatives with anticancer properties.[2][3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., DLD-1, MCF-7) are seeded in 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine derivative (e.g., 25, 50, 100 µM) and incubated for another 24 to 48 hours.[1]
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[4]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance readings.
Caption: A step-by-step workflow of the experimental MTT assay for determining cell viability.
Conclusion: A Symbiotic Relationship
The comparison between in silico predictions and experimental data for pyrrolidine-based anticancer agents highlights a crucial symbiotic relationship. Computational models provide a vital roadmap, enabling researchers to prioritize compounds with favorable predicted properties and to hypothesize their mechanisms of action. However, the complexities of biological systems often lead to discrepancies between prediction and reality. Experimental data, generated through rigorous assays, serves as the ultimate arbiter of a compound's true biological activity.
In the case of our representative pyrrolidine derivative, while in silico tools might predict strong binding to a cancer target and good pharmacokinetic properties, the experimental IC50 values provide a quantitative measure of its actual potency against specific cancer cell lines. Discrepancies between the two can arise from various factors, including the accuracy of the computational models, off-target effects of the compound, and the unique biology of the cell lines tested.
Ultimately, the most effective drug discovery programs are those that iteratively integrate both in silico and experimental approaches. Computational predictions guide experimental design, and experimental results, in turn, refine and improve the predictive power of the computational models. This continuous feedback loop accelerates the identification and optimization of novel therapeutic agents, bridging the gap between the digital and the biological realms in the quest for new medicines.
References
Reproducibility of published findings on 3-Ethylpyrrolidine-1-carbothioamide
A comprehensive search for published scientific literature has revealed no experimental data or research findings for the compound 3-Ethylpyrrolidine-1-carbothioamide. The primary search results are limited to chemical supplier databases, which list the compound for sale but do not provide any information regarding its biological activity, experimental use, or any associated signaling pathways.
Due to the absence of published research, it is not possible to create a comparison guide on the reproducibility of findings for this specific molecule. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or workflows, cannot be fulfilled as there is no underlying data to analyze, compare, or reproduce.
For a comparative guide on reproducibility to be generated, the compound of interest must have an established body of scientific literature containing detailed experimental results and methodologies. Should research on this compound be published in the future, a reproducibility and comparison guide could then be compiled.
Head-to-Head Comparison of 3-Ethylpyrrolidine-1-carbothioamide and its Stereoisomers: A Data Gap
Despite a comprehensive search of available scientific literature and databases, a direct head-to-head comparison of the biological activity and properties of 3-Ethylpyrrolidine-1-carbothioamide and its specific stereoisomers, (R)-3-Ethylpyrrolidine-1-carbothioamide and (S)-3-Ethylpyrrolidine-1-carbothioamide, could not be compiled. The current body of public-domain research does not contain specific experimental data, comparative studies, or detailed protocols necessary to generate the requested in-depth comparison guide.
While the pyrrolidine scaffold is a common motif in medicinal chemistry, and numerous studies investigate the synthesis and biological activities of various pyrrolidine derivatives, specific research on this compound remains limited. The broader searches for related compounds, such as 3-alkylpyrrolidine-1-carbothioamide derivatives, also did not yield specific data that could be extrapolated to provide a meaningful comparison of the target compound's stereoisomers.
For a comprehensive comparison guide to be created, specific data points are required, including but not limited to:
-
Quantitative Biological Activity Data: This would involve assays to determine the efficacy and potency of each stereoisomer against specific biological targets. Examples include IC50 or EC50 values from in vitro experiments.
-
Pharmacokinetic Profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of each stereoisomer are crucial to understand their behavior in a biological system.
-
Toxicology Studies: Comparative toxicity data is essential to assess the safety profile of each compound.
-
Experimental Protocols: Detailed methodologies for the conducted experiments are necessary for researchers to be able to reproduce and validate the findings.
Unfortunately, none of the publicly accessible scientific literature provides this level of detail for this compound and its stereoisomers.
The Importance of Stereochemistry in Drug Development
The spatial arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. Different stereoisomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. Therefore, the separate evaluation of individual stereoisomers is a critical step in modern drug discovery and development.
Future Research Directions
The absence of data on this compound and its stereoisomers highlights a potential area for future research. A systematic investigation into the synthesis, characterization, and biological evaluation of the individual (R) and (S) enantiomers could yield valuable insights. Such studies would ideally involve:
-
Stereoselective Synthesis: Development of synthetic routes to obtain the pure enantiomers of this compound.
-
In Vitro and In Vivo Testing: A comprehensive panel of biological assays to compare the activity, selectivity, and toxicity of the two stereoisomers.
-
Computational Modeling: Molecular modeling studies to understand the structure-activity relationships and the molecular basis for any observed differences in biological activity.
Until such research is conducted and published, a detailed, data-driven comparison of this compound and its stereoisomers remains an open scientific question. Researchers and drug development professionals interested in this specific compound are encouraged to initiate studies to fill this knowledge gap.
Safety Operating Guide
Personal protective equipment for handling 3-Ethylpyrrolidine-1-carbothioamide
Essential Safety and Handling Guide for 3-Ethylpyrrolidine-1-carbothioamide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety profiles of structurally related compounds, including thiourea and various pyrrolidine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with thiourea and pyrrolidine compounds.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] | To protect eyes from splashes and dust. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat or disposable gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols. | To prevent inhalation of dust or vapors. |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is essential to minimize risk.
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
2. Handling Practices:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[4]
-
Keep containers securely sealed when not in use.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Characterization:
-
Due to the presence of sulfur and nitrogen, this compound may be classified as hazardous waste. Consult local, state, and federal regulations for proper classification.
2. Disposal of Unused Material:
-
Dispose of the chemical at an approved waste disposal plant.[6]
-
Do not dispose of it down the drain or with general laboratory trash.[4]
3. Container Disposal:
-
Completely empty containers can be recycled after proper cleaning.
-
Contaminated packaging should be handled in the same manner as the substance itself.[1]
Visualizing the Safety Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
